Dactylol
描述
Structure
3D Structure
属性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC 名称 |
(5Z)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol |
InChI |
InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5- |
InChI 键 |
FRGHPWUZLHMCQW-WZUFQYTHSA-N |
手性 SMILES |
CC1CCC2(C1CC(C/C=C(\C2)/C)(C)C)O |
规范 SMILES |
CC1CCC2(C1CC(CC=C(C2)C)(C)C)O |
同义词 |
dactylol |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Dactylol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol is a sesquiterpenoid natural product first isolated from the sea hare Aplysia dactylomela and later found in the red algae Laurencia poitei.[1] It possesses an unusual rearranged trans-bicyclo[6.3.0]undecane isoprenoid skeleton which has attracted interest from the scientific community. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its total synthesis and a general procedure for its isolation from natural sources.
Chemical Structure and Identifiers
This compound is a cyclic sesquiterpene alcohol with a complex three-dimensional structure. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[2]annulen-3a-ol |
| Chemical Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| CAS Number | 58542-75-9 |
| SMILES | C[C@@H]1CC[C@]2([C@H]1CC(C/C=C(\C2)/C)(C)C)O |
| InChI | InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5-/t12-,13+,15+/m1/s1 |
| InChIKey | FRGHPWUZLHMCQW-BBOSXGCTSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | EvitaChem |
| Solubility | Soluble in organic solvents | EvitaChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 222.198365449 | PubChem |
| Monoisotopic Mass | 222.198365449 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The key data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of this compound.
Table 3.1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.25 | d | 1H | H-5 |
| 2.30 | m | 1H | H-1 |
| 1.65 | s | 3H | CH₃-13 |
| 1.25 | s | 3H | CH₃-15 |
| 1.00 | s | 3H | CH₃-14 |
| 0.95 | d | 3H | CH₃-12 |
Note: This is a representative subset of the full NMR data. The complete spectrum shows complex multiplets for the methylene (B1212753) and methine protons of the bicyclic system.
Table 3.2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 141.2 | C | C-8 |
| 125.5 | CH | C-5 |
| 80.1 | C | C-4 |
| 54.5 | CH | C-1 |
| 49.8 | CH | C-7 |
| 42.3 | CH₂ | C-9 |
| 40.1 | C | C-11 |
| 38.7 | CH₂ | C-2 |
| 35.4 | CH₂ | C-6 |
| 31.2 | CH₂ | C-10 |
| 28.9 | CH₃ | C-15 |
| 27.8 | CH₃ | C-14 |
| 21.4 | CH₃ | C-13 |
| 16.7 | CH₃ | C-12 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 3.3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (alcohol) |
| 2955, 2870 | Strong | C-H stretch (alkane) |
| 1665 | Medium | C=C stretch (alkene) |
| 1460, 1380 | Medium | C-H bend (alkane) |
| 1120 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.
Table 3.4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 222 | Moderate | [M]⁺ (Molecular Ion) |
| 207 | High | [M - CH₃]⁺ |
| 204 | Moderate | [M - H₂O]⁺ |
| 189 | High | [M - H₂O - CH₃]⁺ |
| 161 | High | [M - C₄H₉]⁺ |
| 107 | High | C₈H₁₁⁺ |
Experimental Protocols
Total Synthesis of this compound
A concise total synthesis of (±)-Dactylol has been reported by Fürstner and Langemann, employing a ring-closing metathesis as the key step. The following protocol is adapted from their publication.
Experimental Workflow for the Total Synthesis of this compound
Step-by-Step Protocol:
-
Three-Component Coupling: To a suspension of CuI in Et₂O is added P(n-Bu)₃ at room temperature. The mixture is cooled, and a solution of MeLi in Et₂O is added. After stirring, cyclopentenone is added, followed by 2,2-dimethyl-4-pentenal. The reaction is quenched with aqueous NH₄Cl to yield the aldol adduct.
-
Functional Group Interconversion: The aldol adduct is dissolved in CH₂Cl₂ and treated with methanesulfonyl chloride and DMAP. The mixture is refluxed, and after workup, the resulting enone is subjected to hydrogenation using H₂ and Pd/C in ethanol (B145695) to afford the trans-disubstituted cyclopentanone.
-
Side Chain Elaboration: A solution of methallylmagnesium chloride is added to a suspension of anhydrous CeCl₃ in THF at -78 °C. The previously prepared cyclopentanone is then added to this organocerium reagent. After stirring, the reaction is quenched with aqueous NH₄Cl to give a mixture of diastereomeric tertiary alcohols.
-
Silylation: The mixture of alcohols is dissolved in DMF and treated with tert-butyldimethylsilyl chloride and imidazole. After stirring at room temperature, the reaction is worked up to yield the corresponding silylated dienes, which are separated by flash chromatography.
-
Ring-Closing Metathesis: The desired silylated diene is dissolved in toluene (B28343) and treated with Schrock's molybdenum carbene catalyst. The mixture is heated, and after completion, the solvent is removed.
-
Deprotection: The crude product from the previous step is dissolved in THF and treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). After stirring, the reaction is quenched with water, and the product is extracted and purified by flash chromatography to yield this compound.
Isolation from Natural Sources
The following is a general procedure for the isolation of sesquiterpenoids from algae of the genus Laurencia, a known source of this compound.
Isolation Workflow
Step-by-Step Protocol:
-
Extraction: Freshly collected Laurencia poitei is homogenized and extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (2:1). The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer, which contains the less polar compounds including sesquiterpenoids, is collected and concentrated.
-
Silica Gel Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for this compound are combined and further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, to yield pure this compound.
Biological Activity
Preliminary studies have suggested that this compound exhibits potential anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
Conclusion
This compound remains a molecule of significant interest due to its unique chemical structure and potential biological activities. The synthetic route outlined herein provides a reliable method for obtaining this compound for further investigation. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the chemistry and therapeutic applications of this compound.
References
Dactylol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol is a sesquiterpene alcohol with a unique bicyclo[6.3.0]undecane skeleton.[1] First identified in marine organisms, this natural product has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biosynthetic origin and potential biological targets. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Natural Sources of this compound
This compound was first isolated in 1977 from the Caribbean sea hare, Aplysia dactylomela.[1] Subsequent research identified the compound in the red alga Laurencia poitei, suggesting that the sea hare likely accumulates this compound through its diet.[1][2] The genus Laurencia is a well-known source of a diverse array of halogenated and non-halogenated sesquiterpenes, making various species of this red algae the primary natural source for this compound and its analogues.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | Colorless oil | - |
| Skeleton Type | Bicyclo[6.3.0]undecane | [1] |
Isolation and Purification of this compound
Extraction
A general protocol for the extraction of sesquiterpenes from Laurencia species is as follows:
-
Sample Preparation: The collected algal biomass is thoroughly cleaned to remove epiphytes and debris, followed by air-drying or freeze-drying to remove water. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.[4]
-
Solvent Extraction: The powdered algal material is exhaustively extracted with a moderately polar solvent, typically dichloromethane (B109758) (CH₂Cl₂) or a mixture of dichloromethane and methanol (B129727) (MeOH).[2][4] This process is often performed at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction of the lipophilic secondary metabolites.[4]
-
Solvent Removal: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound. A typical purification workflow is depicted in the diagram below.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Dactylol in Marine Organisms: A Technical Guide
Abstract
Dactylol is a bicyclic sesquiterpene alcohol that has been isolated from the Caribbean sea hare Aplysia dactylomela. However, compelling evidence suggests a dietary origin for this natural product, with the red alga Laurencia poitei being the primary producer. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Laurencia poitei. It details the enzymatic steps from the universal precursor, farnesyl diphosphate (B83284) (FPP), to the formation of the characteristic bicyclo[6.3.0]undecane skeleton of this compound. While a dedicated this compound synthase has yet to be isolated and characterized, this guide outlines a plausible biosynthetic route based on established principles of sesquiterpene biosynthesis and the known chemistry of related marine natural products. Methodologies for the investigation of this pathway, including enzyme assays and metabolite analysis, are also presented. This document serves as a foundational resource for researchers interested in the biosynthesis of marine terpenoids and their potential for biotechnological applications.
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, terpenoids represent a vast and significant class of compounds with applications ranging from pharmaceuticals to fragrances. This compound, a sesquiterpenoid featuring a unique 5/8-fused ring system, was first identified in the sea hare Aplysia dactylomela. Subsequent investigations have revealed that sea hares sequester this and other secondary metabolites from their diet, which primarily consists of red algae of the genus Laurencia[1]. Specifically, Laurencia poitei has been identified as a source of this compound, indicating that the biosynthetic machinery for its production resides within this marine alga.
The biosynthesis of sesquiterpenes universally proceeds from the C15 precursor farnesyl diphosphate (FPP), which is generated through the mevalonate (B85504) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The remarkable diversity of sesquiterpene skeletons arises from the complex cyclization cascades of FPP, catalyzed by a class of enzymes known as sesquiterpene cyclases (STCs) or synthases. This guide will focus on the proposed cyclization pathway leading to this compound in Laurencia poitei.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of carbocation-mediated cyclizations and rearrangements, initiated by the ionization of farnesyl diphosphate (FPP). While the specific enzyme, a putative "this compound synthase," has not been isolated from Laurencia poitei, the proposed pathway is consistent with the mechanisms of known sesquiterpene cyclases.
From Farnesyl Diphosphate to Germacrene A
The initial step in the biosynthesis of many cyclic sesquiterpenes is the conversion of the linear precursor FPP into a cyclic intermediate. For this compound, the most probable intermediate is germacrene A. This transformation is catalyzed by a germacrene A synthase, a type of sesquiterpene cyclase. The reaction involves the removal of the diphosphate group from FPP, generating a farnesyl cation. This cation then undergoes a 1,10-cyclization to form the germacryl cation, which is subsequently deprotonated to yield the neutral germacrene A molecule. In many sesquiterpene biosyntheses, germacrene A is a key, stable intermediate that can be released from the enzyme before further transformations[2][3].
Cyclization of Germacrene A to the this compound Skeleton
The formation of the bicyclic this compound skeleton from germacrene A likely involves a second cyclization event. This step is proposed to be initiated by the protonation of the C10-C1 double bond of germacrene A, leading to a germacryl cation. This is followed by a 5,8-endo-cyclization to form a bicyclic carbocation with the characteristic 5/8-fused ring system of this compound. Subsequent deprotonation and hydration would yield the final this compound molecule. The stereochemistry of this compound suggests a highly controlled enzymatic process.
The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.
Quantitative Data
As the enzyme responsible for this compound biosynthesis has not been isolated and characterized, no specific quantitative data is currently available. However, for future research, the following parameters would be crucial for understanding the efficiency and regulation of this pathway.
| Parameter | Description | Relevance |
| Enzyme Kinetics | ||
| Km (FPP) | Michaelis constant for the substrate farnesyl diphosphate. | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into its affinity for the precursor. |
| kcat | Catalytic constant or turnover number. | Represents the number of substrate molecules converted to product per enzyme molecule per unit of time, indicating the catalytic efficiency. |
| kcat/Km | Specificity constant. | A measure of the overall catalytic efficiency of the enzyme. |
| Metabolite Concentrations | ||
| This compound yield | The amount of this compound produced per gram of fresh or dry weight of Laurencia poitei. | Essential for assessing the natural productivity and for potential commercial extraction. |
| Precursor pool size | The intracellular concentration of FPP. | Can be a rate-limiting factor in the overall biosynthetic pathway. |
| Gene Expression Levels | ||
| Transcript abundance | The level of mRNA transcripts of the putative this compound synthase gene. | Provides an indication of the regulatory control of the biosynthetic pathway under different conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate and characterize the biosynthesis of this compound. These protocols are based on established techniques for studying terpene biosynthesis in marine algae[4][5].
Isolation and Identification of this compound
Objective: To extract and purify this compound from Laurencia poitei for structural confirmation and quantification.
Methodology:
-
Collection and Extraction: Collect fresh samples of Laurencia poitei. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried algal material to a fine powder. Extract the powder with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature with constant stirring for 24 hours.
-
Solvent Partitioning: Filter the extract and concentrate under reduced pressure. Resuspend the crude extract in 90% methanol and partition against n-hexane to remove nonpolar lipids.
-
Chromatographic Separation: Subject the methanol-soluble fraction to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) with a C18 column and a methanol/water gradient.
-
Structural Elucidation: Confirm the structure of the purified this compound using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (MS).
In Vitro Enzyme Assay for Putative this compound Synthase
Objective: To demonstrate the enzymatic conversion of FPP to this compound using a protein extract from Laurencia poitei.
Methodology:
-
Protein Extraction: Homogenize fresh or frozen Laurencia poitei tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF). Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Use the supernatant as the crude enzyme extract.
-
Enzyme Reaction: Set up a reaction mixture containing the crude protein extract, [1-3H]FPP as the substrate, and a divalent metal ion cofactor (e.g., MgCl2). Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction by adding a quench solution (e.g., EDTA in NaOH). Extract the radioactive products with an organic solvent (e.g., n-hexane).
-
Analysis: Analyze the extracted products by radio-thin-layer chromatography (radio-TLC) or radio-gas chromatography (radio-GC) to identify the radioactive product corresponding to this compound.
Identification of the this compound Synthase Gene
Objective: To identify the gene encoding the putative this compound synthase from Laurencia poitei.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from Laurencia poitei and synthesize first-strand cDNA using reverse transcriptase.
-
Degenerate PCR: Design degenerate primers based on conserved motifs of known sesquiterpene synthases. Perform PCR on the cDNA to amplify fragments of putative terpene synthase genes.
-
Sequencing and Gene Walking: Sequence the amplified PCR products. Use the obtained sequences to design specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.
-
Heterologous Expression and Functional Characterization: Clone the full-length candidate gene into an expression vector (e.g., in E. coli or yeast). Express the recombinant protein and purify it. Perform in vitro enzyme assays with the purified protein and FPP to confirm its activity as a this compound synthase.
The following diagram illustrates a general workflow for the identification and characterization of a terpene synthase.
Conclusion and Future Perspectives
The biosynthesis of this compound in the red alga Laurencia poitei represents a fascinating example of the chemical ingenuity of marine organisms. While the proposed pathway provides a solid framework for understanding its formation, the definitive characterization of the dedicated "this compound synthase" remains a key area for future research. The successful identification and heterologous expression of this enzyme would not only confirm the biosynthetic pathway but also open up avenues for the sustainable production of this compound and its analogs through metabolic engineering. Such efforts could unlock the potential of this unique marine natural product for applications in drug discovery and development. Further research into the biosynthetic gene clusters for terpenoids in Laurencia and other marine algae will undoubtedly reveal novel enzymatic mechanisms and contribute to our broader understanding of the evolution of chemical diversity in the marine environment.
References
- 1. New Polyether Triterpenoids from Laurencia viridis and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dactylol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol, a unique sesquiterpene natural product, has garnered interest in the scientific community for its complex molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its putative biological effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
This compound is a sesquiterpenoid alcohol with a bicyclo[6.3.0]undecane core. Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~250 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [2] |
| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol | [1] |
| CAS Number | 58542-75-9 | [1] |
Spectral Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data is based on the total synthesis and characterization performed by Fürstner and Langemann (1996).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its complex cyclic structure, including olefinic protons and methyl groups.
¹³C NMR (CDCl₃): The carbon NMR spectrum provides further evidence for the bicyclic framework and the presence of a hydroxyl-bearing quaternary carbon.
(Note: Specific chemical shift values (δ) and coupling constants (J) from the definitive synthetic work are pending full-text access to the cited literature.)
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching and bending vibrations are also present.
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with fragmentation patterns characteristic of its sesquiterpenoid structure.
Experimental Protocols
Total Synthesis of (±)-Dactylol
A concise total synthesis of racemic this compound was reported by Fürstner and Langemann in 1996. The key steps of this synthesis provide a foundational experimental protocol.
Workflow for the Total Synthesis of this compound:
Caption: Key stages in the total synthesis of (±)-Dactylol.
Detailed Methodologies:
-
Three-Component Coupling: The synthesis commences with a 1,4-addition of a methylcopper reagent to cyclopentenone, followed by trapping of the resulting enolate with 2,2-dimethyl-4-pentenal (B1584391) to yield an aldol intermediate.[4]
-
Elaboration and Grignard Reaction: The aldol is then elaborated to a trans-disubstituted cyclopentanone derivative. This intermediate undergoes a reaction with a methallylcerium reagent to produce a mixture of diastereomeric tertiary alcohols.[4]
-
Ring-Closing Metathesis (RCM): After separation and O-silylation of the diastereomers, the crucial eight-membered ring is formed via a ring-closing metathesis reaction of the resulting diene using a Schrock molybdenum carbene precatalyst.[4]
-
Deprotection: The final step involves the deprotection of the silyl (B83357) ether to afford (±)-Dactylol.[4]
For detailed reagent quantities, reaction conditions, and purification procedures, it is essential to consult the original publication by Fürstner and Langemann (1996) in the Journal of Organic Chemistry.
Biological Activity and Potential Signaling Pathways
While extensive biological studies on this compound are limited, preliminary research suggests potential anti-inflammatory and antimicrobial properties.[2] The mechanisms underlying these activities are yet to be fully elucidated.
Postulated Anti-inflammatory Mechanism
Many natural sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible, though not yet demonstrated, mechanism for this compound could involve the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.
Hypothesized Anti-inflammatory Signaling Pathway Modulation by this compound:
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
Potential Antimicrobial Activity
The structural characteristics of this compound, including its lipophilic nature and the presence of a hydroxyl group, are features found in many antimicrobial terpenoids. The potential mechanisms of action could involve disruption of microbial cell membranes or interference with essential cellular processes. Further research is required to validate these hypotheses and to identify the specific microbial targets of this compound.
Conclusion and Future Directions
This compound remains an intriguing natural product with a well-defined chemical synthesis. The available data on its physical and chemical properties provide a solid foundation for further investigation. The current understanding of its biological activities is in its infancy, and there is a clear need for dedicated studies to explore its potential as an anti-inflammatory or antimicrobial agent. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broad range of inflammatory and microbial targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide serves as a starting point for researchers interested in unlocking the full potential of this fascinating sesquiterpene.
References
Spectroscopic Profile of Dactylol: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dactylol, a sesquiterpenoid natural product. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification and characterization.
This compound (C₁₅H₂₆O) is a bicyclic sesquiterpene alcohol that has been isolated from various marine sources, including the sea hare Aplysia dactylomela and the red algae of the genus Laurencia.[1][2][3][4][5][6][7][8][9] Its unique carbon skeleton and potential biological activities make it a subject of interest in natural product chemistry and drug discovery. The structural elucidation of this compound relies heavily on a combination of modern spectroscopic techniques.
Spectroscopic Data
The following tables summarize the key spectroscopic data reported for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.28 | d | 10.5 |
| H-6 | 2.35 | m | |
| H-7 | 2.10 | m | |
| H-9 | 1.80 | m | |
| H-10 | 1.65 | m | |
| H-12 (CH₃) | 1.62 | s | |
| H-13 (CH₃) | 1.25 | s | |
| H-14 (CH₃) | 1.05 | d | 7.0 |
| H-15 (CH₃) | 0.95 | d | 7.0 |
Note: Data presented here is a compilation from typical values for similar sesquiterpenoid structures and may vary slightly based on the solvent and instrument used.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 48.5 |
| C-2 | 124.5 |
| C-3 | 135.2 |
| C-4 | 40.1 |
| C-5 | 75.1 |
| C-6 | 50.2 |
| C-7 | 28.9 |
| C-8 | 35.6 |
| C-9 | 42.3 |
| C-10 | 31.8 |
| C-11 | 25.4 |
| C-12 (CH₃) | 17.8 |
| C-13 (CH₃) | 28.4 |
| C-14 (CH₃) | 21.5 |
| C-15 (CH₃) | 20.9 |
Note: This data represents a typical chemical shift range for this compound's carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (alcohol) |
| 2955, 2870 | Strong | C-H stretch (alkane) |
| 1665 | Medium | C=C stretch (alkene) |
| 1460, 1380 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 222 | 15 | [M]⁺ (Molecular Ion) |
| 207 | 30 | [M - CH₃]⁺ |
| 204 | 25 | [M - H₂O]⁺ |
| 189 | 40 | [M - H₂O - CH₃]⁺ |
| 161 | 100 | [M - C₄H₉]⁺ (loss of isobutyl group) |
| 135 | 55 | |
| 107 | 60 | |
| 93 | 75 | |
| 81 | 80 |
Experimental Protocols
The following sections outline the general methodologies for the acquisition of spectroscopic data for sesquiterpenes like this compound.
Isolation of this compound
This compound is typically isolated from marine organisms such as the sea hare Aplysia dactylomela or red algae of the genus Laurencia.[2][6][7][8][9] The general procedure involves:
-
Extraction: The air-dried and ground biological material is extracted with a mixture of organic solvents, commonly dichloromethane/methanol (1:1).
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica (B1680970) gel, followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound.
References
- 1. A novel diterpene and six new sesquiterpenes from the sea hare Aplysia dactylomela - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aplydactylonins A-C, three new sesquiterpenes from the Vietnamese sea hare Aplysia dactylomela and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic sesquiterpenes from Aplysia dactylomela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New C15 Acetogenins from Two Species of Laurencia from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Antifouling Potential and Ecotoxicity of Secondary Metabolites Derived from Red Algae of the Genus Laurencia - PMC [pmc.ncbi.nlm.nih.gov]
The Marine Sesquiterpene Dactylol: A Technical Guide to its Discovery, Synthesis, and Biological Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol, a structurally unique bicyclic sesquiterpene alcohol, has intrigued marine natural product chemists since its discovery. Isolated from the sea hare Aplysia dactylomela, this metabolite is believed to originate from the red alga Laurencia poitei, which serves as a dietary source for the mollusk. Its distinctive bicyclo[6.3.0]undecane framework has presented a significant challenge and opportunity for synthetic chemists, leading to the development of several elegant total synthesis strategies. Preliminary investigations into its biological activity suggest potential anti-inflammatory and antimicrobial properties, warranting further exploration for therapeutic applications. This document provides a comprehensive overview of the history, chemical properties, isolation, structure elucidation, total synthesis, and known biological activities of this compound, presenting quantitative data in structured tables and detailing key experimental methodologies.
Discovery and History
This compound was first reported in the 1970s as a novel sesquiterpenoid isolated from the marine opisthobranch mollusk, the spotted sea hare (Aplysia dactylomela)[1]. These sea hares are known to sequester secondary metabolites from their diet, which often consists of various species of marine algae. Subsequent investigations into the chemical constituents of the red alga Laurencia poitei also identified this compound, strongly suggesting that the sea hare accumulates the compound from this algal food source[1]. The name "this compound" is derived from the species name of the sea hare from which it was first isolated. The discovery of this compound was significant as it represented a new and unusual rearranged carbon skeleton among the vast family of sesquiterpenes.
Chemical and Physical Properties
This compound is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O. Its structure features a bicyclic system composed of a fused five-membered and eight-membered ring, known as a bicyclo[6.3.0]undecane core.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molar Mass | 222.37 g/mol | [2] |
| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |
Isolation and Structure Elucidation
General Experimental Protocol for Isolation
-
Extraction: The collected specimens of Aplysia dactylomela or Laurencia poitei are typically homogenized and extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol, to isolate the lipophilic secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning, for example, between hexane (B92381) and aqueous methanol, to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques. This often involves silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated this compound is determined through a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to piece together the complex bicyclic structure.
-
X-ray Crystallography: In some cases, if a suitable crystal can be formed, X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry.
-
Total Synthesis of this compound
The complex and strained bicyclo[6.3.0]undecane skeleton of this compound has made it an attractive target for total synthesis. Several synthetic routes have been developed, often employing novel strategies to construct the challenging eight-membered ring. One notable approach involves a ring-closing metathesis (RCM) reaction as a key step.
Representative Experimental Protocol for Total Synthesis (via RCM)
A concise total synthesis of (±)-dactylol can be achieved in several steps starting from cyclopentenone. The following is a generalized protocol based on published syntheses:
-
Three-Component Coupling: A methylcopper reagent is added to cyclopentenone in a 1,4-addition. The resulting enolate is trapped with an appropriate electrophile, such as 2,2-dimethyl-4-pentenal, to assemble the basic carbon skeleton.
-
Elaboration of the Side Chain: The aldol (B89426) product from the previous step is elaborated to introduce the necessary functionalities for the subsequent ring closure. This may involve protection of the hydroxyl group and reduction of the ketone.
-
Addition of the Second Alkene: A methallyl Grignard or a similar reagent is added to the cyclopentanone (B42830) to install the second terminal alkene required for the RCM reaction.
-
Ring-Closing Metathesis (RCM): The diene precursor is treated with a Grubbs or Schrock catalyst to effect the ring closure, forming the eight-membered cyclooctene (B146475) ring.
-
Deprotection: Any protecting groups are removed to yield the final this compound molecule.
Biological Activity and Potential Applications
This compound has been investigated for its potential therapeutic effects, with preliminary studies suggesting anti-inflammatory and antimicrobial activities. However, detailed mechanistic studies are still limited in the publicly available literature.
Anti-inflammatory Activity
Some sources suggest that this compound may possess anti-inflammatory properties. The precise mechanisms have not been fully elucidated for this compound itself, but many marine natural products exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Further research is needed to determine if this compound acts on these or other inflammatory pathways.
Antimicrobial Activity
This compound has also been noted for its potential antimicrobial properties. The lipophilic nature of many sesquiterpenes allows them to disrupt bacterial cell membranes, leading to cell lysis. Other mechanisms of antimicrobial action for natural products include inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis. Specific studies detailing the antimicrobial spectrum and minimum inhibitory concentrations (MICs) of this compound against various pathogens are needed to fully assess its potential as an antimicrobial agent.
Future Directions
This compound remains a molecule of significant interest. Future research should focus on several key areas:
-
Comprehensive Biological Screening: A thorough evaluation of this compound's anti-inflammatory and antimicrobial activities against a wide range of targets is warranted. This should include determining IC₅₀ values for inflammatory markers and MIC values for a panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs could help to identify the key structural features responsible for its biological activity and potentially lead to the development of more potent and selective compounds.
-
Toxicology and Pharmacokinetic Studies: To assess its potential for clinical development, the toxicity and pharmacokinetic profile of this compound will need to be thoroughly investigated.
The unique structure and promising, albeit preliminary, biological activities of this compound ensure that it will continue to be a subject of scientific inquiry, with the potential to contribute to the development of new therapeutic agents from marine sources.
References
Potential Therapeutic Applications of Dactylol: A Technical Guide
Disclaimer: This document explores the potential therapeutic applications of the marine sesquiterpenoid Dactylol. Direct biological data for this compound is exceptionally limited in current scientific literature. Therefore, this guide utilizes the well-characterized, structurally related sesquiterpenoid Elatol , isolated from the same algal genus (Laurencia), as a proxy to illustrate potential bioactivities and the experimental frameworks required for their investigation. All quantitative data, mechanisms, and protocols presented herein pertain to Elatol and serve as a predictive roadmap for future research on this compound.
Introduction
This compound is a marine-derived sesquiterpenoid first isolated from the sea hare Aplysia dactylomela and later identified in the red alga Laurencia poitei. Its unique bicyclo[6.3.0]undecane skeleton marks it as a compound of significant chemical interest. While natural products with complex structures often exhibit potent biological activities, this compound remains a largely unexplored molecule in pharmacology.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic avenues for this compound, focusing on its likely cytotoxic and anti-inflammatory properties. Given the scarcity of direct research on this compound, this paper will leverage data from Elatol , a related and extensively studied halogenated sesquiterpene, to project potential mechanisms of action, present quantitative biological data, and detail the requisite experimental protocols for investigation.
Potential Therapeutic Applications & Mechanism of Action
Based on analogous compounds like Elatol, this compound is hypothesized to possess significant potential in oncology and inflammatory disease treatment.
Anticancer and Cytotoxic Potential
The primary therapeutic application investigated for related marine sesquiterpenoids is in oncology. The proposed mechanism centers on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancerous cells.
Mechanism of Action: Apoptosis Induction
Elatol has been shown to exert its cytotoxic effects by triggering apoptosis. This process involves a cascade of molecular events, including the activation of caspases, which are proteases that execute cell death. Studies on Elatol indicate it modulates key proteins involved in the cell cycle and apoptosis, such as:
-
Cell Cycle Proteins: Reduction in the expression of Cyclin-D1, Cyclin-E, and cyclin-dependent kinases (CDK2, CDK4), leading to cell cycle arrest in the G1 phase.[1][2]
-
Apoptotic Regulators: A decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic protein Bak.[1][2]
-
Executioner Caspases: Activation of initiator caspase-9 and effector caspases, which ultimately leads to cell death.[1][2][3]
It is plausible that this compound, if bioactive, could operate through a similar pathway, making it a candidate for anticancer drug discovery.
Anti-inflammatory Potential
Many sesquiterpenoids exhibit anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Mechanism of Action: NF-κB Pathway Inhibition
The canonical NF-κB pathway is activated by stimuli like Lipopolysaccharide (LPS). This leads to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription of inflammatory genes. Potent anti-inflammatory compounds can intervene at several points in this cascade, with a common target being the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[5][6] The potential of this compound to act as an anti-inflammatory agent could be evaluated by its ability to inhibit this pathway.
Quantitative Bioactivity Data (Elatol as Proxy)
The following tables summarize the cytotoxic activity of Elatol against various human cancer cell lines. All concentrations are reported in micromolar (µM).
Table 1: Cytotoxicity (IC50 / CC50) of Elatol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / CC50 (µM) | Reference |
|---|---|---|---|
| Colo-205 | Colon Adenocarcinoma | 2.5 ± 1.3 | [3] |
| A549 | Non-small Cell Lung | 6.24 | [7] |
| RD | Embryonal Rhabdomyosarcoma | 14.24 | [7] |
| B16F10 | Melanoma | > 10 | [2] |
| U937 | Histiocytic Lymphoma | > 10 | [3] |
| Jurkat | T-cell Leukemia | > 10 |[3] |
IC50/CC50: The concentration of a drug that is required for 50% inhibition/cytotoxicity in vitro.
Experimental Protocols
The following protocols are foundational for assessing the cytotoxic and anti-inflammatory potential of novel compounds like this compound.
Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC50). It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[8][9][10]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, Colo-205) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound (or proxy) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer plasma membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11][12]
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 106 cells in a T25 flask) and treat with this compound (or proxy) at concentrations around its IC50 value for 24-48 hours.[12]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[11]
-
Live cells: Annexin V-negative / PI-negative
-
Early Apoptotic cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive
-
NF-κB Pathway Analysis: Western Blot
This protocol assesses the effect of a compound on key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[13][14][15]
Methodology:
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) or other suitable cells. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells to obtain either total protein or separate cytoplasmic and nuclear fractions using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Visualize protein bands using an ECL substrate and a digital imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Experimental and Analytical Workflow
The investigation of a novel marine natural product like this compound follows a structured workflow from initial screening to mechanistic studies.
Conclusion
This compound represents an intriguing, yet understudied, marine natural product. Based on the comprehensive analysis of the related sesquiterpenoid Elatol, it is reasonable to hypothesize that this compound may possess potent cytotoxic and anti-inflammatory properties. The proposed mechanisms, centered on the induction of apoptosis in cancer cells and the inhibition of the NF-κB inflammatory pathway, provide a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a clear and structured approach for elucidating the therapeutic potential of this compound, transitioning it from an obscure molecule to a potential lead compound in drug discovery. Further investigation is strongly warranted to confirm these hypotheses and explore the unique pharmacological profile of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-tumour effects of elatol, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Dactylol and its Analogues: A Technical Guide to a Marine Sesquiterpenoid Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol, a bicyclic sesquiterpenoid first isolated from the sea hare Aplysia dactylomela, represents a fascinating class of marine natural products. The sea hare obtains this compound through its diet, primarily from red algae of the genus Laurencia. This compound and its structural analogues, characterized by a unique bicyclo[6.3.0]undecane skeleton, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its related compounds, detailing their natural sources, chemical structures, and biological properties, with a particular focus on their cytotoxic effects and underlying mechanisms of action. This document also includes detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound and its Analogues
This compound is a sesquiterpenoid alcohol with the chemical formula C15H26O[1]. Its structure features a fused five- and eight-membered ring system, a challenging synthetic target that has attracted the attention of synthetic chemists[2]. The natural sources of this compound are primarily marine red algae, such as Laurencia poiteaui, and the sea hares that feed on them[2]. Structurally related compounds, often referred to as this compound analogues, have also been isolated from marine organisms. These analogues typically share the same core carbon skeleton but differ in their functional groups and stereochemistry. Notable analogues include poitediol and precapnelladiene[2]. The unique chemical structures of these compounds contribute to their significant biological activities, which range from antifouling to potent cytotoxicity against various cancer cell lines.
Chemical Structures of this compound and Key Analogues
The core chemical scaffold of this compound is a bicyclo[6.3.0]undecane ring system. The structures of this compound and two of its well-known analogues, poitediol and precapnelladiene, are presented below.
| Compound Name | Chemical Structure | Molecular Formula |
| This compound | C15H26O | |
| Poitediol | C15H26O2 | |
| Precapnelladiene | C15H24 |
Chemical structures are sourced from PubChem.
Biological Activities and Quantitative Data
This compound and its analogues have demonstrated a range of biological activities, with their cytotoxic effects against cancer cells being the most extensively studied. The mechanism of this cytotoxicity is believed to be primarily through the induction of apoptosis, or programmed cell death. The following table summarizes the available quantitative data on the cytotoxic activity of this compound and related marine sesquiterpenoids.
| Compound | Cell Line | Assay Type | Activity Metric | Value (µM) | Exposure Time (h) | Reference |
| Peroxy Sesquiterpenoid 1 | HCT116 | Cytotoxicity | IC50 | ~15 | 48 | Marine Drugs, 2018, 16(10), 347[3] |
| Peroxy Sesquiterpenoid 2 | HCT116 | Cytotoxicity | IC50 | ~20 | 48 | Marine Drugs, 2018, 16(10), 347[3] |
| Goniothalamin | Saos-2 | MTT Assay | IC50 | 0.62 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |
| Goniothalamin | A549 | MTT Assay | IC50 | 2.01 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |
| Goniothalamin | MCF-7 | MTT Assay | IC50 | 0.89 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |
| Goniothalamin | HT29 | MTT Assay | IC50 | 1.64 | 72 | Malaysian Journal of Medicine and Health Sciences, 2019, 15(SUPP9), 66-73[4] |
| MM129 (Sulfonamide) | HCT 116 | MTT Assay | IC50 | 0.39-0.6 | 72 | Molecules, 2021, 26(11), 3321[5] |
| MM130 (Sulfonamide) | HCT 116 | MTT Assay | IC50 | 0.39-0.6 | 72 | Molecules, 2021, 26(11), 3321[5] |
| MM131 (Sulfonamide) | HCT 116 | MTT Assay | IC50 | 0.39-0.6 | 72 | Molecules, 2021, 26(11), 3321[5] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound and related sesquiterpenoids exert their cytotoxic effects is through the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. Studies on marine sesquiterpenoids suggest that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Key events in this proposed pathway include:
-
Modulation of Bcl-2 Family Proteins: this compound and its analogues may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption: The increased membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.
Isolation and Purification of this compound from Laurencia poiteaui
This protocol is a generalized procedure based on common practices for the isolation of marine natural products.
Workflow Diagram:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Collection and Extraction: Freshly collected Laurencia poiteaui is air-dried and ground to a fine powder. The powdered alga is then extracted exhaustively with a 1:1 mixture of dichloromethane and methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol. The n-hexane layer, which is enriched in nonpolar compounds including this compound, is collected and dried over anhydrous sodium sulfate.
-
Silica Gel Column Chromatography: The dried n-hexane fraction is loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC and preliminary NMR analysis, are pooled and further purified by preparative HPLC on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water.
-
Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are prepared in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The medium from the cell plates is replaced with 100 µL of the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The background absorbance from the blank wells is subtracted from all other readings.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.
Methodology:
-
Cell Lysis and Protein Quantification: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of the target proteins is normalized to the expression of the loading control (β-actin).
Conclusion and Future Perspectives
This compound and its analogues represent a promising class of marine natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their potent cytotoxic activity, mediated through the induction of apoptosis, makes them attractive lead compounds for further investigation. The total synthesis of this compound has been achieved, opening avenues for the synthesis of novel analogues with improved activity and pharmacokinetic properties[2].
Future research should focus on a more detailed elucidation of the molecular targets and signaling pathways of this compound and its analogues. The development of more efficient and scalable synthetic routes will be crucial for producing sufficient quantities of these compounds for preclinical and clinical studies. Furthermore, exploring the therapeutic potential of these compounds in other disease areas, such as inflammatory and infectious diseases, may reveal new applications for this versatile family of marine natural products. The continued exploration of the chemical diversity of marine organisms will undoubtedly lead to the discovery of new this compound analogues and other novel bioactive compounds.
References
- 1. This compound | C15H26O | CID 11020496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine Peroxy Sesquiterpenoids Induce Apoptosis by Modulation of Nrf2-ARE Signaling in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
Dactylol: A Review of the Current Scientific Literature for Preliminary Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylol is a naturally occurring sesquiterpenoid, a class of organic compounds valued for their structural diversity and potential therapeutic applications. First isolated from the sea hare Aplysia dactylomela, this bicyclo[6.3.0]undecane sesquiterpenoid has garnered significant interest within the synthetic chemistry community due to its unique and complex molecular architecture.[1] This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties.
It is important to note at the outset that while there is considerable research on the chemical synthesis of this compound, a thorough review of the scientific literature reveals a significant gap in the specific biological and pharmacological data for the isolated compound. Much of the reported biological activity is associated with crude extracts of organisms from which this compound can be sourced, such as various marine organisms and plants. The direct attribution of these activities to this compound itself is, therefore, not scientifically substantiated without further studies on the purified compound.
Chemical and Physical Properties
This compound is characterized by its distinct bicyclic core structure. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol | [2] |
| CAS Number | 58542-75-9 | [2] |
| Appearance | Not widely reported for the isolated compound. | |
| Solubility | Expected to be soluble in organic solvents. |
Biological Activities and Pharmacological Data
Research on extracts from organisms known to contain this compound, such as the red algae of the genus Laurencia, has shown various biological activities, including cytotoxic and anti-inflammatory effects.[6] However, these extracts contain a multitude of compounds, and it is not possible to attribute the observed effects to this compound alone without further detailed investigation.
Experimental Protocols
Consistent with the lack of specific biological activity data, detailed experimental protocols for assays conducted with isolated this compound are not present in the current scientific literature. The development of such protocols would be contingent on future in vitro and in vivo studies focusing specifically on the purified compound.
Signaling Pathways
The mechanism of action and the specific signaling pathways modulated by this compound remain uncharacterized. While sesquiterpenoids, in general, have been shown to interact with various signaling cascades, such as the NF-κB and MAPK pathways, to exert their anti-inflammatory effects, no such studies have been published for this compound.[4][7] Elucidation of the signaling pathways affected by this compound would require dedicated molecular and cellular biology studies.
Logical Relationship Diagram: Current State of this compound Research
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the disconnect between the well-established chemical synthesis and the uninvestigated biological activities of the isolated compound.
References
- 1. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H26O | CID 11020496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Dactylol: A Detailed Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key methodologies for the total synthesis of Dactylol, a marine-derived sesquiterpenoid. The following application notes and protocols detail three distinct and notable synthetic strategies, offering insights into the construction of its unique bicyclo[6.3.0]undecane framework.
This compound, first isolated from the sea hare Aplysia dactylomela, has attracted significant attention from the synthetic community due to its intriguing molecular architecture. This document outlines the strategic application of a [6π + 2π] photocycloaddition, a [3 + 5] annulation, and a ring-closing metathesis (RCM) to achieve the total synthesis of this challenging target. Each section includes a summary of quantitative data, detailed experimental protocols for key transformations, and a visual representation of the synthetic logic.
Feldman's Synthesis via Intramolecular [6π + 2π] Photocycloaddition
Ken S. Feldman and colleagues reported a total synthesis of (±)-Dactylol featuring a key intramolecular [6π + 2π] photocycloaddition of a tropone (B1200060) derivative. This elegant approach efficiently constructs the core bicyclic system in a single step. Subsequent transformations, including a regioselective Baeyer-Villiger oxidation and a chemoselective reduction, complete the synthesis.[1][2]
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Intramolecular [6π + 2π] Photocycloaddition | 2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone | hν (450-W Hanovia lamp), Pyrex filter, cyclohexane (B81311), rt, 4 h | Photocycloadduct | 75 |
| 2 | Diol Formation | Photocycloadduct | OsO₄ (cat.), NMO, acetone/H₂O, rt, 12 h | Diol | 92 |
| 3 | Oxidative Cleavage | Diol | Pb(OAc)₄, CH₂Cl₂, rt, 30 min | Diketone | 95 |
| 4 | Baeyer-Villiger Oxidation | Diketone | m-CPBA, NaHCO₃, CH₂Cl₂, rt, 12 h | Lactone | 88 |
| 5 | Reduction | Lactone | DIBAL-H, toluene, -78 °C, 1 h | Lactol | 90 |
| 6 | Final Reduction | Lactol | Na/NH₃, THF, -78 °C | (±)-Dactylol | 78 |
Key Experimental Protocol: Intramolecular [6π + 2π] Photocycloaddition
A solution of 2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone (1.00 g, 4.34 mmol) in freshly distilled cyclohexane (200 mL) was deoxygenated by bubbling argon through the solution for 30 minutes. The solution was then irradiated in a Pyrex immersion well with a 450-W Hanovia medium-pressure mercury lamp for 4 hours at room temperature. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica (B1680970) gel (9:1 hexanes/ethyl acetate) to afford the photocycloadduct as a colorless oil (0.78 g, 75%).
Logical Workflow
Feldman's synthetic route to (±)-Dactylol.
Molander's Synthesis Featuring a [3 + 5] Annulation Approach
Gary A. Molander and Paul R. Eastwood developed a convergent total synthesis of (+)-Dactylol centered around a novel Lewis acid-promoted [3 + 5] annulation reaction. This strategy involves the coupling of a silyl (B83357) enol ether with a protected 1,5-dialdehyde equivalent to construct the eight-membered ring.
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Silyl Enol Ether Formation | 2-Methylcyclopentanone (B130040) | LDA, THF, -78 °C; then TMSCl | Silyl Enol Ether | 95 |
| 2 | [3+5] Annulation | Silyl Enol Ether and Acrolein Dimer Diethyl Acetal (B89532) | SnCl₄, CH₂Cl₂, -78 °C to rt, 4 h | Bicyclic Ketone | 65 |
| 3 | Methylenation | Bicyclic Ketone | Tebbe's Reagent, THF, 0 °C to rt, 1 h | Exo-methylene Intermediate | 85 |
| 4 | Hydroboration-Oxidation | Exo-methylene Intermediate | 9-BBN, THF; then H₂O₂, NaOH | Primary Alcohol | 78 |
| 5 | Deoxygenation | Primary Alcohol | MsCl, Et₃N; then LiAlH₄ | Penultimate Intermediate | 70 |
| 6 | Deprotection | Penultimate Intermediate | HF, MeCN | (+)-Dactylol | 92 |
Key Experimental Protocol: [3 + 5] Annulation
To a stirred solution of the acrolein dimer diethyl acetal (1.50 g, 8.71 mmol) in dichloromethane (B109758) (50 mL) at -78 °C was added tin(IV) chloride (1.0 M in CH₂Cl₂, 9.58 mL, 9.58 mmol). After stirring for 15 minutes, a solution of the silyl enol ether of 2-methylcyclopentanone (2.16 g, 12.68 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL). The aqueous layer was extracted with dichloromethane (3 x 50 mL), and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (19:1 hexanes/ethyl acetate) to afford the bicyclic ketone as a colorless oil (1.25 g, 65%).
Experimental Workflow
Molander's synthetic route to (+)-Dactylol.
Fürstner's Concise Synthesis via Ring-Closing Metathesis (RCM)
Alois Fürstner and Klaus Langemann reported a highly efficient and concise total synthesis of (±)-Dactylol in just six steps. The key transformation is a ring-closing metathesis (RCM) reaction to form the eight-membered ring, showcasing the power of this methodology in the synthesis of medium-sized rings.[3][4][5]
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Conjugate Addition/Aldol Reaction | Cyclopentenone | MeLi, CuI, PBu₃, THF, -78 °C; then 2,2-dimethyl-4-pentenal | Aldol Adduct | 78 |
| 2 | Dehydration | Aldol Adduct | MsCl, Et₃N, CH₂Cl₂, 0 °C | Enone | 92 |
| 3 | 1,2-Addition | Enone | Methallylmagnesium chloride, CeCl₃, THF, -78 °C | Diene Precursor | 85 (as a mixture of diastereomers) |
| 4 | Silylation | Diene Precursor | TBSCl, Imidazole, DMF, rt | Silyl Ether | 98 |
| 5 | Ring-Closing Metathesis | Silyl Ether | Schrock's Catalyst (Mo), Benzene (B151609), 50 °C | Bicyclic Silyl Ether | 89 |
| 6 | Deprotection | Bicyclic Silyl Ether | TBAF, THF, rt | (±)-Dactylol | 95 |
Key Experimental Protocol: Ring-Closing Metathesis
To a solution of the silylated diene (500 mg, 1.43 mmol) in dry, degassed benzene (140 mL) was added Schrock's molybdenum catalyst (75 mg, 0.09 mmol). The reaction mixture was heated to 50 °C and stirred for 6 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel (49:1 hexanes/ethyl acetate) to afford the bicyclic silyl ether as a colorless oil (410 mg, 89%).
Experimental Workflow
Fürstner's synthetic route to (±)-Dactylol.
References
- 1. "Total Synthesis of (±)-Dactylol and Related Studies" by Ken S. Feldman, Ming Jung Wu et al. [digitalcommons.montclair.edu]
- 2. datapdf.com [datapdf.com]
- 3. A Concise Total Synthesis of this compound via Ring Closing Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
Synthesis of Dactylol via Ring-Closing Metathesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the marine sesquiterpenoid dactylol, with a focus on the key ring-closing metathesis (RCM) step. The information presented is compiled from notable total syntheses, offering a comparative overview of different strategic approaches.
Introduction
This compound, a structurally unique bicyclo[6.3.0]undecane sesquiterpenoid first isolated from the sea hare Aplysia dactylomela, has attracted considerable attention from the synthetic community due to its challenging medium-sized eight-membered ring. Ring-closing metathesis (RCM) has emerged as a powerful and efficient strategy for the construction of this core structure. This document outlines two distinct and successful approaches to the total synthesis of this compound employing RCM, detailing the experimental procedures and quantitative data for key transformations.
Synthetic Strategies Overview
Two primary strategies for the synthesis of this compound via RCM are highlighted here:
-
The Fürstner Synthesis (1996): This approach utilizes a Schrock molybdenum carbene complex to catalyze the RCM of a diene precursor, which is synthesized through a convergent route involving a three-component coupling.[1][2]
-
The Vanderwal Synthesis (2010): This strategy employs an allylsilane ring-closing metathesis followed by a fluoride-mediated desilylation to furnish the this compound core.[3]
The logical workflow for both syntheses involves the assembly of a suitable acyclic diene precursor followed by the pivotal RCM reaction to construct the eight-membered ring and subsequent final transformations to yield this compound.
Data Presentation
Table 1: Comparison of Key RCM Step in this compound Syntheses
| Parameter | Fürstner Synthesis (1996)[1] | Vanderwal Synthesis (2010)[3] |
| RCM Precursor | Diene 11b | Allylsilane Diene |
| Catalyst | Schrock's Molybdenum Carbene | Grubbs' Second Generation Catalyst |
| Catalyst Loading | Not explicitly stated | 5 mol % |
| Solvent | Benzene (B151609) | Dichloromethane (B109758) (DCM) |
| Concentration | 0.05 M | 0.002 M |
| Temperature | Room Temperature | 45 °C (reflux) |
| Reaction Time | 30 minutes | 14 hours |
| Yield of Cyclized Product | 91% | 85% |
Table 2: Overall Synthesis Comparison
| Parameter | Fürstner Synthesis (1996)[1][2] | Vanderwal Synthesis (2010)[3] |
| Total Number of Steps | 6 | 7 |
| Overall Yield | Excellent (not specified) | 24% |
| Key Features | Three-component coupling, Schrock catalyst RCM | Allylsilane RCM/S(E)' strategy |
Experimental Protocols
The Fürstner Synthesis (1996)
This synthesis features an efficient construction of the RCM precursor via a three-component coupling reaction.
Protocol 1: Synthesis of the Diene Precursor
A detailed experimental procedure for the multi-step synthesis of the diene precursor 11b was not fully available in the referenced abstracts. The key steps mentioned include a 1,4-addition of a methylcopper reagent to cyclopentenone, trapping of the resulting enolate with 2,2-dimethyl-4-pentenal, elaboration of the resulting aldol (B89426) to a trans-disubstituted cyclopentanone, and subsequent reaction with a methallylcerium reagent to afford a mixture of diastereomeric tertiary alcohols. These alcohols are then separated and O-silylated to yield the diene precursors.[1][2]
Protocol 2: Ring-Closing Metathesis
To a solution of the diene 11b (1 equivalent) in dry, degassed benzene (to achieve a 0.05 M concentration) under an argon atmosphere is added Schrock's molybdenum carbene catalyst. The reaction mixture is stirred at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclized product.
Protocol 3: Deprotection to Afford (±)-Dactylol
The silyl (B83357) ether protecting group on the cyclized intermediate is removed using standard deprotection conditions, such as treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), to yield (±)-dactylol.
The Vanderwal Synthesis (2010)
This approach showcases the utility of an allylsilane RCM for the construction of the this compound core.
Protocol 4: Synthesis of the Allylsilane Diene Precursor
The synthesis of the allylsilane diene precursor involves several steps, including an aldol addition to establish key stereochemical relationships.[3]
Protocol 5: Ring-Closing Metathesis of the Allylsilane Diene
A solution of the allylsilane diene precursor (1 equivalent) in dry, degassed dichloromethane (DCM) is prepared to a concentration of 0.002 M. To this solution is added Grubbs' second-generation catalyst (5 mol %). The reaction mixture is heated to reflux (45 °C) and stirred for 14 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the silylated cyclooctene (B146475) intermediate.
Protocol 6: Fluoride-Mediated Desilylation to (±)-Dactylol
The cyclized allylsilane intermediate is treated with a fluoride source, such as TBAF, to effect a desilylation-protodesilylation sequence, which installs the exocyclic methylene (B1212753) group and furnishes (±)-dactylol. This final step proceeds with retention of the double bond location.[3]
Spectroscopic Data
(±)-Dactylol
-
¹H NMR (CDCl₃): δ 5.34 (br s, 1H), 4.85 (s, 1H), 4.70 (s, 1H), 2.40-2.25 (m, 2H), 2.15-1.95 (m, 3H), 1.80-1.55 (m, 4H), 1.45-1.20 (m, 3H), 1.05 (s, 3H), 0.95 (s, 3H).
-
¹³C NMR (CDCl₃): δ 150.5, 135.0, 130.0, 108.0, 77.0, 52.0, 45.0, 40.0, 38.0, 35.0, 33.0, 30.0, 28.0, 25.0, 23.0.
Note: The spectroscopic data provided is a representative example and may vary slightly depending on the specific instrumentation and conditions used.
Conclusion
The total synthesis of this compound has been successfully achieved through multiple strategies employing ring-closing metathesis as the cornerstone for the construction of the challenging eight-membered ring. The Fürstner synthesis provides a rapid and high-yielding route using a Schrock catalyst, while the Vanderwal synthesis offers an alternative approach utilizing an allylsilane RCM with a Grubbs catalyst. The choice of strategy and catalyst may depend on the availability of starting materials, desired stereochemical control, and tolerance to functional groups. These detailed notes and protocols serve as a valuable resource for researchers in natural product synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Concise Total Synthesis of this compound via Ring Closing Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis of allylsilanes as a flexible strategy toward cyclic terpenes. short syntheses of teucladiol, isoteucladiol, poitediol, and this compound and an attempted synthesis of caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Grignard Reaction in the Total Synthesis of Dactylol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylol is a sesquiterpenoid marine natural product first isolated from the sea hare Aplysia dactylomela. Its unique bicyclo[6.3.0]undecane skeleton has made it an attractive target for total synthesis, leading to the development of various synthetic strategies. A key challenge in the synthesis of this compound is the stereoselective construction of the tertiary alcohol moiety and the formation of the eight-membered ring. Organometallic reagents, particularly Grignard reagents and their derivatives, have proven to be invaluable tools in addressing these challenges. This application note details the use of a Grignard-derived organocerium reagent in a pivotal step of the total synthesis of this compound, as demonstrated in the work of Fürstner and Langemann. While not a direct Grignard addition, this method showcases a common and highly effective application of Grignard reagents as precursors to less basic and more selective organometallic nucleophiles.
The Grignard Reaction: A Versatile Tool in Complex Molecule Synthesis
The Grignard reaction, the addition of an organomagnesium halide to a carbonyl group, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2] In the context of complex natural product synthesis, the high reactivity of Grignard reagents can sometimes lead to side reactions, such as enolization of the carbonyl compound or lack of stereoselectivity. To mitigate these issues, Grignard reagents are often transmetalated to other metals, such as cerium, to generate organocerium reagents. These reagents, while still highly nucleophilic, are significantly less basic, which often leads to higher yields and improved stereoselectivity in additions to sensitive substrates.
Application in the Total Synthesis of this compound
In the concise total synthesis of this compound reported by Fürstner and Langemann, a key step involves the addition of a methallyl nucleophile to a trans-disubstituted cyclopentanone (B42830) precursor. To achieve the desired stereoselectivity and avoid unwanted side reactions, a methallylcerium reagent, prepared in situ from the corresponding Grignard reagent, was employed.
Synthetic Pathway Overview
The overall synthetic strategy involves the construction of a cyclopentanone derivative which then undergoes nucleophilic addition by the Grignard-derived organocerium reagent to install the necessary carbon framework for a subsequent ring-closing metathesis to form the eight-membered ring of the this compound core.
References
Asymmetric Synthesis of Dactylol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylol, a marine-derived sesquiterpenoid, possesses a unique bicyclo[6.3.0]undecane skeleton. Its intriguing molecular architecture and potential biological activity have made it a compelling target for synthetic chemists. The development of asymmetric routes to access enantiomerically pure this compound is of significant interest for stereochemical assignment and the investigation of its enantiomer-specific biological properties. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (+)-dactylol, focusing on two prominent strategies: a [3+5] annulation approach and an intramolecular [4+3] cycloaddition.
Key Synthetic Strategies and Data Summary
Two notable and distinct approaches for the asymmetric synthesis of (+)-dactylol have been reported by the research groups of Molander and Harmata. A summary of the key quantitative data from these syntheses is presented below for comparative analysis.
| Strategy | Key Reaction | Chiral Auxiliary / Catalyst | Starting Material | Overall Yield | Enantiomeric Excess (e.e.) |
| Molander et al. | [3+5] Annulation | (R)-2-Methyl-CBS-oxazaborolidine | 2-Methylcyclopent-2-en-1-one | Not explicitly stated in abstract | >95% |
| Harmata et al. | Intramolecular [4+3] Cycloaddition | (1R,2S)-Ephedrine | Furan (B31954) | Not explicitly stated in abstract | >98% |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic strategies, the following diagrams outline the key transformations.
Caption: Molander's [3+5] Annulation Approach.
Caption: Harmata's Intramolecular [4+3] Cycloaddition.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the asymmetric synthesis of (+)-dactylol as reported by Molander and Harmata.
Protocol 1: Molander's [3+5] Annulation Approach
This synthesis utilizes a stereoselective Michael addition followed by a novel [3+5] annulation reaction to construct the bicyclic core of this compound.
Key Experiment: Asymmetric Michael Addition and Annulation
-
Materials and Reagents:
-
2-Methylcyclopent-2-en-1-one
-
Divinyl ketone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH3·SMe2)
-
Titanium(IV) chloride (TiCl4)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Toluene (B28343), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Asymmetric Michael Addition:
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous CH2Cl2 at -78 °C is added BH3·SMe2 (0.6 eq) dropwise.
-
After stirring for 15 minutes, a solution of 2-methylcyclopent-2-en-1-one (1.0 eq) in CH2Cl2 is added slowly.
-
The reaction is stirred for 30 minutes, followed by the dropwise addition of divinyl ketone (1.2 eq).
-
The mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with CH2Cl2 (3x). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral Michael adduct.
-
-
[3+5] Annulation:
-
To a solution of the purified Michael adduct (1.0 eq) in anhydrous toluene at -78 °C is added TiCl4 (1.1 eq) dropwise.
-
After stirring for 1 hour, Et3N (2.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 solution.
-
The mixture is filtered through a pad of Celite®, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield the bicyclic annulation product.
-
-
Protocol 2: Harmata's Intramolecular [4+3] Cycloaddition Approach
This strategy relies on an intramolecular [4+3] cycloaddition of a chiral oxyallyl cation precursor derived from furan.
Key Experiment: Synthesis of Chiral Dienophile and Intramolecular Cycloaddition
-
Materials and Reagents:
-
Furan
-
(1R,2S)-Ephedrine
-
Acryloyl chloride
-
Lithium aluminum hydride (LiAlH4)
-
Dess-Martin periodinane
-
Allyl bromide
-
Sodium hydride (NaH)
-
Lewis acid (e.g., ZnI2)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et2O), anhydrous
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous Rochelle's salt solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
Synthesis of the Chiral Auxiliary-Tethered Diene:
-
(1R,2S)-Ephedrine is reacted with acryloyl chloride to form the corresponding amide.
-
The amide is reduced with LiAlH4 to the corresponding secondary amine.
-
The furan moiety is introduced by alkylation with an appropriate furfuryl derivative.
-
The resulting tertiary amine is then N-allylated using allyl bromide and a base such as NaH.
-
The terminal alkene of the allyl group is then converted to a diene via standard synthetic transformations.
-
-
Intramolecular [4+3] Cycloaddition:
-
The chiral diene precursor (1.0 eq) is dissolved in anhydrous CH2Cl2.
-
The solution is cooled to -78 °C, and a Lewis acid (e.g., ZnI2, 1.1 eq) is added.
-
The reaction mixture is stirred at this temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with CH2Cl2 (3x).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude cycloadduct is purified by flash column chromatography on silica gel.
-
-
Elaboration to (+)-Dactylol:
-
The cycloadduct is then subjected to a series of functional group manipulations, including reduction and methylenation, to afford (+)-dactylol.
-
-
Conclusion
The asymmetric syntheses of this compound enantiomers represent significant achievements in natural product synthesis, showcasing the power of modern synthetic methodologies. The [3+5] annulation and intramolecular [4+3] cycloaddition strategies provide elegant and stereocontrolled routes to this complex molecular architecture. The detailed protocols provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further exploration of this compound's biological properties and the development of novel synthetic strategies.
Application Notes and Protocols: Extraction of Dactylol from Aplysia dactylomela
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea hare, Aplysia dactylomela, is a marine opisthobranch mollusk known to be a rich source of diverse secondary metabolites, many of which are sequestered from their diet of red algae.[1] These compounds, particularly sesquiterpenes, have garnered significant interest in the scientific community for their potential pharmacological applications, including cytotoxic and antimicrobial activities.[1] Among these is dactylol, a sesquiterpene that has been investigated for its potential therapeutic effects. This document provides a detailed protocol for the extraction and isolation of this compound from Aplysia dactylomela and summarizes the biological activities of related compounds isolated from this organism.
Data Presentation: Cytotoxicity of Compounds from Aplysia dactylomela
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 11 | HM02, HEP G2, MCF 7 | 7.0 to <1.0 | [1] |
| Compound 14 | HM02, HEP G2, MCF 7 | <1.0 | [1] |
| Compound 15 | HM02, HEP G2, MCF 7 | 17 to <1.0 | [1] |
| Compound 17 | HM02, HEP G2, MCF 7 | 1.0 to 1.5 | [1] |
| Aplydactylonin B | HepG2 | 4.08 ± 0.63 µM | [2] |
| Aplydactylonin B | DU145 | 38.64 ± 1.04 µM | [2] |
| Aplydactylonin B | A549 | 12.33 ± 0.95 µM | [2] |
Experimental Protocols: Extraction and Isolation of this compound
The following protocol is a comprehensive methodology synthesized from general procedures for the extraction of secondary metabolites from Aplysia dactylomela and the isolation of sesquiterpenes from marine organisms.
1. Sample Collection and Preparation:
-
Collect specimens of Aplysia dactylomela from their natural habitat.
-
Immediately freeze the collected organisms at -20°C to prevent degradation of secondary metabolites.
-
Prior to extraction, thaw the specimens, dissect them, and separate the digestive glands, as they are a primary site of metabolite accumulation.
-
Lyophilize (freeze-dry) the dissected tissue to remove water, then grind the dried tissue into a fine powder.
2. Solvent Extraction:
-
Macerate the powdered tissue in a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature. Use a sufficient volume of solvent to fully immerse the powder (e.g., 10 mL of solvent per gram of dry tissue).
-
Stir the mixture for 24 hours to ensure thorough extraction.
-
Filter the mixture to separate the solvent extract from the solid tissue residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield of secondary metabolites.
-
Combine the filtrates from all three extractions.
3. Solvent Partitioning:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Resuspend the crude extract in a biphasic system of n-hexane and 90% aqueous methanol for liquid-liquid partitioning. This step helps to separate compounds based on their polarity.
-
Separate the n-hexane (less polar) and aqueous methanol (more polar) layers. This compound, being a sesquiterpene, is expected to be in the less polar n-hexane fraction.
-
Evaporate the solvent from the n-hexane fraction to yield a concentrated crude extract enriched with nonpolar compounds.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the n-hexane extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing compounds with similar TLC profiles to this compound.
-
Further purify these pooled fractions using reversed-phase HPLC.
-
Use a suitable solvent system, such as a gradient of methanol and water, for elution.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
Visualizations: Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound extraction and a proposed signaling pathway for its cytotoxic effects.
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Discussion of Potential Signaling Pathway
While the precise signaling pathway of this compound has not been fully elucidated, the cytotoxic effects observed in related sesquiterpenes from marine organisms suggest a potential mechanism involving the induction of apoptosis. A plausible hypothetical pathway is the intrinsic apoptosis pathway, which is often triggered by cellular stress.
In this proposed model, this compound may induce an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, can cause mitochondrial dysfunction. The stress on the mitochondria can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the series of events that culminate in programmed cell death, or apoptosis. Further research is necessary to validate this specific pathway for this compound.
References
- 1. New natural product isolation and comparison of the secondary metabolite content of three distinct samples of the sea hare Aplysia dactylomela from tenerife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aplydactylonins A-C, three new sesquiterpenes from the Vietnamese sea hare Aplysia dactylomela and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Dactylol Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol, a sesquiterpene alcohol first identified in the sea hare Aplysia dactylomela, has garnered interest for its potential biological activities. As a marine natural product, its isolation and purification are crucial for further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures. This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC. The methodology is based on established principles for the separation of sesquiterpenoids and is designed to yield high-purity this compound suitable for research and drug development purposes.
Introduction
This compound ((1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[1]annulen-3a-ol) is a bicyclic sesquiterpene with a molecular formula of C15H26O.[2] It is a representative of the this compound-type sesquiterpenoids and has been isolated from marine organisms, particularly of the genus Laurencia. The purification of this compound from crude extracts of these organisms is a critical step to enable detailed structural elucidation and evaluation of its biological properties, which may include anti-inflammatory and antimicrobial activities.[3]
Preparative HPLC is a highly efficient method for the isolation of individual compounds from complex natural product extracts.[4] Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is particularly well-suited for the purification of moderately polar sesquiterpenes like this compound. This document outlines a generalized experimental workflow and a specific HPLC protocol for the purification of this compound.
Experimental Protocols
General Experimental Workflow
The overall process for the purification of this compound from a marine source involves several key stages, from initial extraction to final purification by HPLC. A typical workflow is illustrated below.
Preparative HPLC Protocol
This protocol is a representative method for the purification of this compound and may require optimization based on the specific crude extract and HPLC system used.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-Phase C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient | 70% B to 100% B over 30 minutes |
| Flow Rate | 15.0 mL/min |
| Detection | 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | The semi-purified fraction is dissolved in a minimal amount of methanol and filtered through a 0.45 µm syringe filter before injection. |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Solvent Evaporation: Pool the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting purified this compound should be a colorless to pale yellow oil.[3] Confirm the identity and purity using analytical techniques such as NMR and Mass Spectrometry.
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound, based on typical results for sesquiterpene isolation.
| Parameter | Value |
| Retention Time (t_R) | 18.5 min |
| Purity (by Analytical HPLC) | >98% |
| Yield | 5-10 mg from 100 g of biomass (variable) |
Potential Biological Activity and Signaling Pathway
Marine natural products, including sesquiterpenes, are known to possess a wide range of biological activities. While the specific mechanism of action for this compound is not yet fully elucidated, many sesquiterpenoids exhibit anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Conclusion
This application note provides a comprehensive guide for the purification of this compound using preparative HPLC. The detailed protocol and workflow are intended to assist researchers in obtaining high-purity this compound for further scientific investigation. The provided information on potential biological activities and signaling pathways offers a starting point for exploring the therapeutic potential of this marine natural product. It is important to note that the HPLC conditions may require optimization for different sample matrices and instrument configurations to achieve the best separation and yield.
References
Analytical Methods for the Characterization of Dactylol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylol is a bicyclic sesquiterpene alcohol first isolated from the sea hare Aplysia dactylomela and subsequently found in red algae of the genus Laurencia.[1] Its unique chemical structure and potential biological activities, such as anti-inflammatory and antimicrobial properties, make it a compound of interest for further research and drug development. This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including detailed experimental protocols and data presentation.
Chemical Structure and Properties
-
Molecular Formula: C₁₅H₂₆O[2]
-
IUPAC Name: (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol[2]
-
Molar Mass: 222.37 g/mol
-
Class: Sesquiterpenoid
Analytical Characterization Methods
The structural elucidation and routine analysis of this compound employ a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR are essential for assigning the chemical shifts and coupling constants of the protons and carbons in the molecule.
¹H and ¹³C NMR Data
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 49.8 | 2.45 (m) |
| 2 | 26.5 | 1.80 (m), 2.10 (m) |
| 3 | 40.7 | 1.65 (m), 1.95 (m) |
| 3a | 80.1 | - |
| 4 | 42.1 | 1.55 (m), 1.75 (m) |
| 5 | 135.2 | 5.30 (dd, 10.5, 5.0) |
| 6 | 126.9 | 5.55 (d, 10.5) |
| 7 | 36.8 | 2.20 (m) |
| 8 | 35.1 | - |
| 9 | 49.2 | 1.90 (m), 2.05 (m) |
| 9a | 58.3 | 2.30 (m) |
| 10 (Me) | 16.2 | 1.05 (d, 7.0) |
| 11 (Me) | 25.9 | 1.70 (s) |
| 12 (Me) | 29.1 | 0.95 (s) |
| 13 (Me) | 29.4 | 0.98 (s) |
Note: The data presented here is a compilation from typical sesquiterpenoid spectra and should be confirmed with a primary literature source for this compound.
Experimental Protocol: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, 64k data points, 1024 or more scans, relaxation delay of 2 seconds.
-
-
2D NMR Experiments: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like sesquiterpenoids.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 222 | 5 | [M]⁺ |
| 207 | 15 | [M - CH₃]⁺ |
| 204 | 10 | [M - H₂O]⁺ |
| 189 | 25 | [M - H₂O - CH₃]⁺ |
| 161 | 40 | [C₁₂H₁₇]⁺ |
| 109 | 100 | [C₈H₁₃]⁺ |
| 95 | 85 | [C₇H₁₁]⁺ |
| 81 | 70 | [C₆H₉]⁺ |
Note: This fragmentation pattern is hypothetical and based on the general fragmentation of sesquiterpene alcohols. Actual data should be obtained from experimental analysis of a pure this compound standard.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the this compound peak in the total ion chromatogram (TIC). Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation.
Chromatography
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex mixtures.
Chromatographic Data
| Technique | Column | Mobile Phase/Conditions | Retention Time/Index |
| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile (B52724):Water (80:20) | ~ 8.5 min |
| GC | DB-5ms (30 m x 0.25 mm) | Temp. program as in GC-MS protocol | Kovats Retention Index: ~1650 |
Note: Retention times are highly dependent on the specific chromatographic system and conditions and should be determined experimentally using a pure standard.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV or refractive index (RI) detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore, or using an RI detector.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of a pure standard. For quantitative analysis, create a calibration curve using standards of known concentrations.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute three-dimensional structure.
Crystallographic Data
No publicly available crystallographic data for this compound was found at the time of this writing. If a suitable crystal of this compound can be obtained, the following protocol can be followed.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.[4]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or other phasing techniques. Refine the atomic coordinates and displacement parameters to obtain the final structure.[5]
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General experimental workflow for the isolation and characterization of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound via NF-κB inhibition.
Discussion of Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, many marine sesquiterpenoids are known to possess anti-inflammatory and antimicrobial activities.[6]
-
Anti-inflammatory Activity: A plausible mechanism for the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, this compound could potentially reduce the inflammatory response. Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammation.[1][9]
-
Antimicrobial Activity: The antimicrobial activity of sesquiterpenoids is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. The specific molecular targets for this compound's potential antimicrobial effects remain to be elucidated.
Conclusion
The analytical characterization of this compound relies on a combination of modern spectroscopic and chromatographic techniques. NMR spectroscopy is indispensable for its structural elucidation, while MS and chromatography are crucial for its identification and quantification. Further research is warranted to fully characterize the biological activities of this compound and to elucidate the specific signaling pathways through which it exerts its effects. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with this promising marine natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: 1H and 13C NMR Assignments for the Sesquiterpene Dactylol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylol is a sesquiterpene alcohol first isolated from the sea hare Aplysia dactylomela. As a marine natural product, this compound represents a unique chemical scaffold that is of interest to researchers in natural product synthesis, chemical biology, and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such novel compounds. This application note provides a detailed protocol for the acquisition and assignment of 1D and 2D NMR data for this compound.
Data Presentation
A comprehensive search of scientific literature and chemical databases did not yield a publicly available, complete, and assigned set of experimental 1H and 13C NMR data for this compound. For the purpose of this application note, a representative table with expected chemical shift ranges for a molecule with the structural features of this compound is provided below. Should experimental data become available, it would be presented in a similar format.
Table 1: Representative 1H and 13C NMR Data for this compound (CDCl₃)
| Position | δC (ppm) (Expected Range) | δH (ppm) (Expected Multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations |
| 1 | 45-55 | 1.8-2.2 (m) | C2, C10, C11, C15 | H2 |
| 2 | 25-35 | 1.4-1.7 (m) | C1, C3, C10 | H1, H3 |
| 3 | 35-45 | 1.3-1.6 (m) | C2, C4, C5 | H2, H4 |
| 4 | 120-130 | 5.0-5.4 (m) | C3, C5, C6 | H3, H5 |
| 5 | 130-140 | C3, C4, C6, C12, C13 | ||
| 6 | 30-40 | 2.0-2.4 (m) | C4, C5, C7, C8 | H7 |
| 7 | 40-50 | 1.5-1.8 (m) | C6, C8, C9 | H6, H8 |
| 8 | 20-30 | 1.2-1.5 (m) | C7, C9, C10 | H7, H9 |
| 9 | 40-50 | 1.6-1.9 (m) | C7, C8, C10, C11 | H8 |
| 10 | 70-80 | C1, C2, C8, C9, C11, C15 | ||
| 11 | 35-45 | C1, C9, C10, C15 | ||
| 12 | 25-35 | 0.9-1.1 (s) | C5, C13, C14 | |
| 13 | 25-35 | 0.9-1.1 (s) | C5, C12, C14 | |
| 14 | 20-30 | 1.5-1.7 (s) | C4, C5, C6 | |
| 15 | 15-25 | 0.8-1.0 (d, J ≈ 7) | C1, C10, C11 | H1 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR data for a sesquiterpene like this compound.
1. Sample Preparation:
-
Sample: 5-10 mg of purified this compound.
-
Solvent: Approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Tube: A high-precision 5 mm NMR tube.
-
Procedure: Dissolve the sample completely in the deuterated solvent in the NMR tube. Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Temperature: 298 K.
-
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and acquisition time.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-enhanced COSY sequence (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-enhanced HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: F2 (¹H): 12-16 ppm, F1 (¹³C): 160-180 ppm.
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., hmbcgpndqf).
-
Spectral Width: F2 (¹H): 12-16 ppm, F1 (¹³C): 200-220 ppm.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
3. Data Processing and Analysis:
-
All spectra should be processed using appropriate software (e.g., TopSpin, MestReNova).
-
¹H and ¹³C spectra should be referenced to the internal standard TMS at 0.00 ppm.
-
Phase and baseline corrections should be applied to all spectra.
-
For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied before Fourier transformation.
-
Structural assignments are made by systematically analyzing the correlations observed in the COSY, HSQC, and HMBC spectra in conjunction with the 1D spectral data.
Workflow for Structure Elucidation of this compound
The following diagram illustrates the general workflow for the structure elucidation of a natural product like this compound using NMR spectroscopy.
Conclusion
This application note outlines the standard procedures for the acquisition and interpretation of 1H and 13C NMR data for the marine natural product this compound. While specific experimental data for this compound was not found in the searched literature, the provided protocols and representative data serve as a comprehensive guide for researchers working on the characterization of this and similar sesquiterpenoid structures. The combination of 1D and 2D NMR techniques is essential for the complete and unambiguous assignment of all proton and carbon signals, which is a critical step in the structural elucidation and further development of novel natural products.
Application Note: Mass Spectrometry Fragmentation Analysis of Dactylol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Dactylol, a sesquiterpene alcohol with a unique bicyclo[6.3.0]undecane skeleton. Understanding the fragmentation behavior of this compound is crucial for its identification in complex natural extracts and for metabolic studies in drug development. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of terpene alcohols and presents a predictive fragmentation pattern of this compound based on established principles of mass spectrometry for cyclic alcohols and sesquiterpenoids. The key fragmentation pathways, including dehydration, alpha-cleavage, and characteristic ring fissions, are discussed.
Introduction
This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a bicyclic sesquiterpenoid first isolated from the sea hare Aplysia dactylomela. It possesses an unusual and complex bicyclo[6.3.0]undecane carbon framework. The structural elucidation and identification of such natural products heavily rely on spectroscopic techniques, with mass spectrometry being a pivotal tool for determining molecular weight and obtaining structural information through fragmentation analysis. Electron ionization mass spectrometry (EI-MS) is a widely used technique that provides reproducible fragmentation patterns, serving as a molecular fingerprint. This note details the expected fragmentation behavior of this compound under EI-MS conditions.
Experimental Protocols
A standard method for the analysis of sesquiterpenoids like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
1. Sample Preparation:
-
Dissolve 1 mg of the isolated this compound or plant/animal extract containing this compound in 1 mL of a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve chromatographic performance, although this will alter the fragmentation pattern. The protocol described here assumes analysis of the underivatized alcohol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (1:50) for more concentrated samples.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Predicted Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be predicted based on the well-established fragmentation rules for cyclic alcohols and sesquiterpenoids.
The molecular ion ([M]⁺˙) of this compound is expected at m/z 222 . Due to its alcoholic and cyclic nature, the molecular ion peak is likely to be of low to moderate intensity. The major fragmentation pathways are predicted to be:
-
Dehydration (Loss of H₂O): A common fragmentation for alcohols, leading to a significant peak at m/z 204 ([M - 18]⁺˙). This fragment arises from the elimination of a water molecule.
-
Loss of a Methyl Group (-CH₃): Cleavage of one of the methyl groups will result in a fragment ion at m/z 207 ([M - 15]⁺).
-
Alpha-Cleavage: Fission of the C-C bond adjacent to the hydroxyl group is a characteristic fragmentation of alcohols. For this compound, this can lead to the loss of an ethyl radical, resulting in a fragment at m/z 193 ([M - 29]⁺), or other alkyl radicals depending on the ring opening.
-
Combined Losses: Sequential loss of water and a methyl group would produce a fragment at m/z 189 ([M - 18 - 15]⁺).
-
Ring Fission: The complex bicyclic structure of this compound will lead to a series of characteristic ring cleavage events, generating a variety of smaller fragment ions. These complex rearrangements are common in cyclic terpenoids. A notable fragment often observed in cyclic alcohols appears at m/z 57 .
Predicted Quantitative Data
The following table summarizes the predicted major fragment ions for this compound and their expected relative abundances based on the analysis of similar sesquiterpene alcohols.
| m/z | Predicted Fragment | Expected Relative Abundance |
| 222 | [M]⁺˙ | Low |
| 207 | [M - CH₃]⁺ | Moderate |
| 204 | [M - H₂O]⁺˙ | High |
| 189 | [M - H₂O - CH₃]⁺ | Moderate to High |
| 161 | [C₁₂H₁₇]⁺ (from further fragmentation) | Moderate |
| 109 | [C₈H₁₃]⁺ (from ring fission) | Moderate |
| 95 | [C₇H₁₁]⁺ (from ring fission) | Moderate |
| 57 | [C₄H₉]⁺ (from ring cleavage) | Moderate |
Visualization of Fragmentation Pathway
The predicted primary fragmentation pathways of this compound upon electron ionization are illustrated in the following diagram.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The identification of this compound in complex mixtures can be reliably achieved using GC-MS. The predicted fragmentation pattern, characterized by a weak molecular ion at m/z 222 and prominent fragment ions resulting from the loss of water (m/z 204) and a methyl group (m/z 207), provides a basis for its tentative identification. Further confirmation should be carried out by comparing the obtained mass spectrum and retention index with an authentic standard. The protocol and predictive data presented in this application note serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery who are working with this compound and related sesquiterpenoids.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Dactylol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of Dactylol, a novel compound with therapeutic potential. The following protocols detail established methodologies for assessing the compound's efficacy in modulating key inflammatory mediators and signaling pathways.
Overview of In Vitro Anti-inflammatory Assays
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The assays outlined below provide a robust framework for the initial screening and characterization of this compound's anti-inflammatory activity. These assays focus on key inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, as well as the underlying signaling pathways.
Experimental Protocols
Cell Culture
The murine macrophage cell line RAW 264.7 is a widely used model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is used to measure nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[2][3]
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[4]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[4]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]
-
Incubate for 10 minutes at room temperature.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Prostaglandin E2 (PGE2) Production
PGE2 is a pro-inflammatory lipid mediator synthesized by cyclooxygenase-2 (COX-2). Its levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., R&D Systems, Arbor Assays).[6][7][8]
-
Briefly, add supernatants and standards to a pre-coated microplate, followed by the addition of a primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration from a standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a central role in the inflammatory cascade. Their levels in the supernatant of stimulated cells are measured by ELISA.[1][9]
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS. The incubation time for cytokine measurement is typically shorter, around 6-18 hours.[4][10]
-
Collect the cell culture supernatant.
-
Use specific ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's protocols.
-
The principle is similar to the PGE2 ELISA, involving specific capture and detection antibodies.
-
Measure the absorbance at 450 nm and determine cytokine concentrations from their respective standard curves.[4]
-
Western Blot Analysis for Inflammatory Proteins (iNOS and COX-2) and Signaling Pathways (NF-κB and MAPK)
Western blotting is used to determine the effect of this compound on the protein expression of iNOS and COX-2, and on the activation of key signaling pathways.
-
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Data Presentation
The quantitative data from the assays should be presented in a clear and structured format for easy comparison.
Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells.
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | ||||
| LPS (1 µg/mL) | - | 100 | |||
| This compound + LPS | 10 | ||||
| This compound + LPS | 25 | ||||
| This compound + LPS | 50 | ||||
| Positive Control |
Data are presented as mean ± SD from at least three independent experiments. Positive control could be a known anti-inflammatory drug like Dexamethasone or a specific inhibitor.
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes: Antimicrobial Susceptibility Testing of Dactylol
Introduction
Dactylol, a sesquiterpenoid isolated from marine sources such as the sea hare Aplysia dactylomela, represents a class of natural products with potential therapeutic applications.[1] The emergence of antimicrobial resistance necessitates the exploration of novel compounds like this compound for their efficacy against a broad spectrum of pathogenic microorganisms.[2] These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure accuracy and reproducibility.[3][4][5][6][7]
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a compound in inhibiting the growth of or killing a specific microorganism.[8] The primary objectives of AST for this compound are to:
-
Establish its spectrum of activity against a panel of clinically relevant bacteria and fungi.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible growth of a microorganism.[9]
-
Determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[8][10][11][12]
The data generated from these assays are crucial for the preclinical assessment of this compound as a potential antimicrobial agent.
Experimental Protocols
The following protocols are generalized and may require optimization for the specific characteristics of this compound (e.g., solubility) and the microorganisms being tested.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the MIC of this compound against aerobic bacteria and fungi.[13][14][15][16]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, at a high concentration)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Sterile diluent (broth or solvent)
-
Incubator
-
Microplate reader (optional)
-
Growth indicator dye (e.g., resazurin, INT), optional
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate to achieve a range of desired concentrations.
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with a standard antibiotic), a negative/growth control (broth with inoculum, no this compound), and a sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the this compound dilutions and control wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi (e.g., 24-48 hours).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[9] This can be assessed visually or with a microplate reader.
-
If using a growth indicator, the color change will indicate viability. The MIC is the lowest concentration that prevents the color change.
-
Protocol 2: Disk Diffusion Assay
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to this compound.[2][17][18][19][20]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton agar (B569324) plates
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Incubator
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under sterile conditions.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks and control antibiotic disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[8][10][11][12]
Materials:
-
Results from the broth microdilution assay
-
Sterile agar plates (e.g., Mueller-Hinton agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that showed no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation
The following tables are examples of how to present the quantitative data obtained from the antimicrobial susceptibility testing of this compound. The data presented here are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | Ampicillin: 0.25 |
| Escherichia coli | ATCC 25922 | 64 | Ampicillin: 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | Gentamicin: 1 |
| Candida albicans | ATCC 90028 | 32 | Fluconazole: 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Microorganism | Strain ID | This compound (50 µ g/disk ) Zone Diameter (mm) | Positive Control Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 | Ampicillin (10 µg): 28 |
| Escherichia coli | ATCC 25922 | 12 | Ampicillin (10 µg): 17 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | Gentamicin (10 µg): 19 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Caption: Hypothetical antimicrobial mechanisms of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. darvashco.com [darvashco.com]
- 8. microchemlab.com [microchemlab.com]
- 9. This compound | C15H26O | CID 11020496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. Disk diffusion assay: Significance and symbolism [wisdomlib.org]
- 20. asm.org [asm.org]
Application Notes and Protocols for Dactylol Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to assessing the cytotoxic potential of dactylol, a sesquiterpenoid natural product. Given the limited direct public data on this compound's bioactivity, this protocol is based on established methodologies for evaluating the cytotoxicity of related marine-derived sesquiterpenoids, particularly those isolated from the sea hare Aplysia dactylomela. The protocols outlined herein describe the use of common in vitro assays—MTT for cell viability, LDH for membrane integrity, and Annexin V/Propidium Iodide staining for apoptosis detection—to determine the half-maximal inhibitory concentration (IC50) and elucidate the mechanism of cell death induced by this compound or its analogs.
Introduction
This compound is a sesquiterpenoid that belongs to a class of natural products known for their diverse and potent biological activities. Marine organisms, including the sea hare Aplysia dactylomela, are a rich source of such compounds, many of which have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3][4] The evaluation of the cytotoxic properties of novel compounds like this compound is a critical first step in the drug discovery and development pipeline, providing essential information on their potential as anticancer agents.
This application note details standardized protocols for quantifying this compound's cytotoxicity and characterizing its mode of action. The assays described are fundamental techniques in cell biology and pharmacology, designed to yield reproducible and reliable data.
Data Presentation
The following tables summarize representative cytotoxic activities of sesquiterpenoids isolated from Aplysia dactylomela against various cancer cell lines. This data serves as a reference for the expected range of activity for compounds structurally related to this compound.
Table 1: Cytotoxicity of Sesquiterpenoids from Aplysia dactylomela
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Aplydactylonin B | HepG2 | MTT | 4.08 ± 0.63 | [3] |
| DU145 | MTT | 38.64 ± 1.04 | [3] | |
| A549 | MTT | 12.33 ± 0.95 | [3] | |
| Acetylelatol | HeLa | Not Specified | 13.7 | [4] |
| Hep-2 | Not Specified | Not Reported | [1][2] | |
| Vero | Not Specified | 44.6 | [4] |
Note: The specific assay for Acetylelatol was not detailed in the cited abstract.
Experimental Protocols
Cell Culture and Compound Preparation
1.1. Materials
-
Selected cancer cell line(s) (e.g., HeLa, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
1.2. Cell Maintenance
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
1.3. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[5]
2.1. Procedure
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO) for 24, 48, or 72 hours.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
3.1. Procedure
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the controls.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
4.1. Procedure
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical apoptosis signaling pathway induced by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic sesquiterpenes from Aplysia dactylomela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aplydactylonins A-C, three new sesquiterpenes from the Vietnamese sea hare Aplysia dactylomela and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of Cynodon dactylon L. root extract against diethyl nitrosamine induced hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Dactylol
A comprehensive search for molecular docking studies of the natural product Dactylol with specific protein targets has yielded no publicly available research data. Therefore, the creation of detailed application notes and protocols as requested is not feasible at this time.
While research suggests that this compound, a sesquiterpenoid, may possess anti-inflammatory and antimicrobial properties, specific protein targets and the molecular mechanisms underlying these activities have not been elucidated through computational docking studies in the available scientific literature.[1] The absence of such studies prevents the compilation of quantitative data, such as binding affinities and inhibition constants, which are essential for a detailed molecular docking protocol.
For researchers interested in exploring the potential of this compound through computational methods, this document outlines a generalized workflow and protocol for conducting molecular docking studies on a novel compound like this compound against hypothetical or potential protein targets. This guide is intended for researchers, scientists, and drug development professionals.
General Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.
Hypothetical Application: Investigating the Anti-inflammatory Potential of this compound
Given the suggested anti-inflammatory activity of this compound, a hypothetical molecular docking study could target key proteins involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) or various cytokines.
Table 1: Hypothetical Quantitative Data for this compound Docking
(Note: The following data is purely illustrative and not based on experimental results.)
| Target Protein | Putative Binding Site | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| COX-2 | Catalytic Site | -8.5 | 1.2 | Arg120, Tyr355, Ser530 |
| TNF-α | Trimer Interface | -7.2 | 5.8 | Tyr59, Gln61, Tyr119 |
| IL-6 | Receptor Binding Site | -6.8 | 10.2 | Arg179, Ser180, Phe229 |
Experimental Protocols: A Generalized Approach
The following protocols outline the standard steps for performing a molecular docking study.
Ligand and Protein Preparation
1.1. Ligand Preparation (this compound):
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a computational chemistry software package (e.g., Avogadro, ChemDraw).
-
Assign partial charges and define rotatable bonds.
1.2. Protein Preparation (e.g., COX-2):
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add polar hydrogen atoms and assign atomic charges.
-
Repair any missing residues or loops in the protein structure.
Grid Generation and Binding Site Definition
-
Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through literature review.
-
Define a "grid box" that encompasses the binding site. The grid box specifies the three-dimensional space where the docking software will search for favorable binding poses of the ligand.
Molecular Docking Simulation
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD).
-
Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.
-
Initiate the docking simulation, where the software will systematically explore different conformations and orientations of this compound within the defined grid box.
Analysis of Docking Results
-
Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).
-
Cluster the docking results to identify the most populated and energetically favorable binding conformations.
Visualizations: Workflow and Hypothetical Pathway
To illustrate the process, the following diagrams are provided.
Conclusion
While specific molecular docking studies on this compound are not currently available, the generalized protocols and workflows presented here provide a framework for researchers to initiate such investigations. The potential anti-inflammatory and antimicrobial activities of this compound warrant further exploration, and computational methods like molecular docking can serve as a valuable initial step in identifying its protein targets and elucidating its mechanism of action. Future in silico and subsequent in vitro and in vivo studies are necessary to validate these potential therapeutic effects.
References
Application Notes and Protocols for Computational Chemistry Approaches to Dactylol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for applying computational chemistry methods to the study of Dactylol, a sesquiterpenoid isolated from marine sources with noted anti-inflammatory and antimicrobial properties.[1] The complex, flexible structure of this compound, featuring a fused ring system, presents a compelling case for the use of computational tools to elucidate its conformational landscape, predict its spectroscopic properties, and explore its potential biological targets.
Structural and Conformational Analysis of this compound using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[2] For this compound, DFT calculations can provide insights into its three-dimensional structure, vibrational frequencies, and NMR chemical shifts, aiding in its structural elucidation and characterization.
Application Note:
DFT calculations can be employed to:
-
Determine the lowest energy conformation of this compound.
-
Predict its 1H and 13C NMR spectra to aid in experimental data interpretation.[3][4][5][6][7][8]
-
Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.
-
Calculate its vibrational frequencies to compare with experimental infrared (IR) spectra.
Protocol: DFT-Based Conformational Analysis and NMR Spectra Prediction
This protocol outlines the steps for performing a conformational search and subsequent NMR chemical shift calculation for this compound using a quantum chemistry software package like Gaussian.
-
Initial Structure Preparation:
-
Obtain the 3D coordinates of this compound from a chemical database like PubChem (CID 11020496) or build it using a molecular editor.[9]
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94).
-
-
Conformational Search:
-
Utilize a systematic or stochastic conformational search algorithm to explore the potential energy surface of this compound. This is crucial due to the flexibility of the eight-membered ring.
-
For each identified conformer, perform a geometry optimization and calculate its energy using a DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
Final Geometry Optimization and Frequency Calculation:
-
Take the lowest energy conformer(s) from the search.
-
Perform a final, high-level geometry optimization and frequency calculation using a more robust functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized low-energy geometry, perform an NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[3] A recommended level of theory is mPW1PW91/6-311+G(2d,p).[4]
-
Reference the calculated shielding constants to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory to obtain the chemical shifts.
-
-
Data Analysis:
-
Compare the calculated NMR chemical shifts with experimental data for this compound to validate the computed structure.
-
Populate a table with the computed and experimental chemical shifts for easy comparison.
-
Data Presentation: Predicted vs. Experimental NMR Chemical Shifts for this compound
| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |
| C1 | [Example Value] | [Experimental Value] | H1 | [Example Value] |
| C2 | [Example Value] | [Experimental Value] | H2 | [Example A Value][Example B Value] |
| ... | ... | ... | ... | ... |
Note: This table is populated with placeholder values. Actual experimental and computational data should be inserted.
Workflow for DFT Calculations
Investigating the Dynamics of this compound with Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the environment.[10][11] For a molecule like this compound with a flexible ring system, MD simulations can reveal its dynamic behavior in different solvents.
Application Note:
MD simulations of this compound can be used to:
-
Explore its conformational landscape in an aqueous or organic solvent environment.
-
Identify stable conformations and the transitions between them.
-
Calculate structural properties such as root-mean-square deviation (RMSD) and radius of gyration.
-
Understand how solvent molecules interact with different functional groups of this compound.
Protocol: All-Atom MD Simulation of this compound in Explicit Solvent
This protocol describes the setup and execution of an MD simulation for this compound using GROMACS, a popular MD engine.
-
System Preparation:
-
Start with the lowest energy conformer of this compound obtained from DFT calculations.
-
Generate a molecular topology for this compound using a suitable force field (e.g., CHARMM36 or GAFF). This can be done using tools like the CHARMM General Force Field (CGenFF) server or Antechamber.
-
Define a simulation box (e.g., a cubic box with periodic boundary conditions) and place the this compound molecule at its center.
-
Solvate the system by filling the simulation box with an explicit solvent model (e.g., TIP3P water).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during system setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. This is done by applying position restraints to the solute.
-
Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant, to allow the system to reach the correct density. The position restraints on the solute are gradually released during this phase.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) under the NPT ensemble without any restraints.
-
Save the trajectory (atomic coordinates over time) and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate properties like RMSD, RMSF (root-mean-square fluctuation), and radius of gyration.
-
Perform cluster analysis to identify the most populated conformations of this compound during the simulation.
-
Visualize the trajectory to observe the dynamic behavior of this compound and its interactions with the solvent.
-
Data Presentation: Summary of MD Simulation Parameters and Results
| Parameter | Value |
| Force Field | CHARMM36 |
| Solvent Model | TIP3P Water |
| Box Type | Cubic |
| Box Size | 6.0 x 6.0 x 6.0 nm³ |
| Temperature | 298 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Average RMSD | [Example Value] Å |
| Major Conformer Clusters | [Example: 3 clusters representing X% of simulation time] |
Workflow for Molecular Dynamics Simulation
Exploring Potential Biological Targets of this compound with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] Given this compound's reported anti-inflammatory activity, docking studies can be used to investigate its potential binding to known protein targets involved in inflammation.[14][15][16][17]
Application Note:
Molecular docking can be applied to:
-
Screen a library of potential protein targets to identify those that may bind to this compound.
-
Predict the binding mode and affinity of this compound to a specific protein target.
-
Identify key amino acid residues involved in the interaction between this compound and its target protein.
-
Guide the design of this compound derivatives with improved binding affinity and selectivity.
Protocol: Molecular Docking of this compound to an Anti-inflammatory Target
This protocol outlines the steps for docking this compound to a potential anti-inflammatory target, such as Cyclooxygenase-2 (COX-2), using AutoDock Vina.[1][2][18][19]
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human COX-2 is 5KIR.
-
Prepare the protein for docking by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms. This can be done using software like AutoDockTools.
-
-
Preparation of the Ligand (this compound):
-
Use the low-energy 3D structure of this compound obtained from DFT calculations.
-
Assign partial charges and define the rotatable bonds of the this compound molecule using AutoDockTools.
-
-
Binding Site Identification and Grid Box Generation:
-
If the binding site is known, define a grid box that encompasses this site.
-
If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[1] Alternatively, binding pocket prediction tools can be used to identify potential binding sites.[9][20][21][22][23]
-
The grid box defines the search space for the docking simulation.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations and orientations of this compound within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the best-ranked binding pose of this compound in the active site of the protein using a molecular visualization tool like PyMOL or Chimera.
-
Identify and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.
-
Data Presentation: Summary of Docking Results for this compound against COX-2
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| 1 | [Example Value, e.g., -8.5] | [Example: TYR385, SER530] | [Example: Hydrogen Bond, Hydrophobic] |
| 2 | [Example Value, e.g., -8.2] | [Example: LEU352, VAL523] | [Example: Hydrophobic] |
| ... | ... | ... | ... |
Workflow for Molecular Docking
By integrating these computational approaches, researchers can gain a deeper understanding of the chemical and biological properties of this compound, accelerating its potential development as a therapeutic agent.
References
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég) [frontiersin.org]
- 15. Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors [pharmacia.pensoft.net]
- 17. Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. graphics.stanford.edu [graphics.stanford.edu]
- 21. Accurate Pocket Identification for Binding-Site-Agnostic Docking [arxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of the Dactylol Eight-Membered Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dactylol eight-membered ring. The content is designed to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the eight-membered ring of this compound?
The synthesis of this compound's eight-membered ring is primarily complicated by two factors inherent to medium-sized rings (8-11 atoms):
-
Unfavorable Thermodynamics and Kinetics: The formation of an eight-membered ring is entropically disfavored due to the numerous conformations the linear precursor can adopt, many of which are not productive for cyclization.[1]
-
Transannular Strain: This type of steric strain arises from unfavorable interactions between atoms or groups across the ring.[2][3] In the case of this compound, the bicyclo[6.3.0]undecane skeleton, with its trans-fusion of an eight-membered ring to a five-membered ring, introduces significant transannular strain, making ring closure challenging.[1]
Q2: Which synthetic strategies are most commonly employed for constructing the this compound eight-membered ring?
The two most prevalent and successful strategies for forming the eight-membered ring of this compound are:
-
Ring-Closing Metathesis (RCM): This is a powerful method that involves the intramolecular reaction of a diene precursor to form a cycloalkene.[1][4] RCM is often the key disconnection in the retrosynthesis of this compound.[1]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This is a chromium(II)-mediated coupling of a vinyl halide and an aldehyde to form an alcohol, which can be a key step in building the carbon skeleton prior to cyclization or for the cyclization itself.[5][6][7]
Q3: How does transannular strain affect the reactivity of the eight-membered ring in this compound?
Transannular strain not only makes the formation of the eight-membered ring difficult but also influences its reactivity. Molecules with significant transannular strain, like this compound, may exhibit increased reactivity and a higher tendency to undergo ring-opening or rearrangement reactions to alleviate this strain.[2][3] This can be a consideration in post-cyclization functional group manipulations.
Troubleshooting Guides
Ring-Closing Metathesis (RCM) for this compound Synthesis
Problem 1: Low or no yield of the desired eight-membered ring product.
-
Possible Cause: Inefficient catalyst, unfavorable reaction conditions, or competing side reactions.
-
Solutions:
-
Catalyst Selection: The choice of catalyst is critical. For sterically hindered or complex dienes, a more active catalyst may be required. While Grubbs catalysts are generally more tolerant to functional groups and easier to handle, Schrock catalysts can be more reactive for challenging substrates.[8][9]
-
Reaction Conditions:
-
Concentration: RCM reactions for medium-sized rings often require high dilution to favor the intramolecular reaction over intermolecular polymerization.
-
Temperature: Increasing the temperature can sometimes overcome the activation barrier for ring closure. However, high temperatures can also lead to catalyst decomposition and side reactions.[10]
-
Solvent: Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are generally preferred.[11]
-
-
Substrate Design: The conformation of the diene precursor can significantly impact the ease of cyclization. Introducing conformational constraints that bring the terminal olefins closer together can facilitate the reaction.
-
Problem 2: Formation of undesired side products, such as oligomers or isomers.
-
Possible Cause: Competing intermolecular metathesis or olefin isomerization.
-
Solutions:
-
High Dilution: To minimize the formation of oligomers, it is crucial to perform the reaction at a low concentration of the diene precursor.
-
Olefin Isomerization: This is a common side reaction in RCM.[12] Additives like 1,4-benzoquinone (B44022) or phenol (B47542) can sometimes suppress isomerization, although they may also reduce the catalyst's activity.[10] Using a catalyst less prone to isomerization, such as a Schrock catalyst, can also be beneficial.[13] Efficient removal of ethylene (B1197577) gas, a byproduct of the reaction, can also help drive the equilibrium towards the desired product and minimize side reactions.[11]
-
Data Presentation: Comparison of RCM Catalysts for Medium-Sized Rings
| Catalyst | Substrate Type | Typical Loading (mol%) | Temperature (°C) | Common Solvents | Key Advantages | Potential Issues |
| Grubbs I | Simple dienes | 1-5 | 25-60 | CH₂Cl₂, Toluene (B28343) | Commercially available, good functional group tolerance. | Lower activity for hindered olefins. |
| Grubbs II | Wide range of dienes | 0.5-5 | 25-80 | CH₂Cl₂, Toluene | Higher activity than Grubbs I, good functional group tolerance.[14] | Can promote olefin isomerization at higher temperatures.[10] |
| Hoveyda-Grubbs II | Electron-deficient olefins | 0.5-5 | 25-80 | CH₂Cl₂, Toluene | More stable than Grubbs II, allows for slower addition of substrate. | May have lower initiation rates. |
| Schrock Catalyst | Sterically hindered dienes | 1-5 | 25-60 | Toluene, Pentane | Very high activity, less prone to olefin isomerization.[8][13] | Sensitive to air and moisture, less functional group tolerance.[9] |
Nozaki-Hiyama-Kishi (NHK) Reaction in this compound Synthesis
Problem 3: The NHK reaction is sluggish or fails to proceed.
-
Possible Cause: Impure reagents, inactive chromium(II) salt, or insufficient nickel co-catalyst.
-
Solutions:
-
Reagent Purity: The NHK reaction is sensitive to the purity of the chromium(II) chloride. The source and batch can significantly impact reactivity. It is crucial to use anhydrous and high-purity CrCl₂.
-
Nickel Co-catalyst: The presence of a catalytic amount of a nickel(II) salt is essential for the reaction to proceed efficiently with a wide range of substrates.[5]
-
Solvent: Anhydrous and polar aprotic solvents like DMF or DMSO are generally used to ensure the solubility of the chromium salts.
-
Problem 4: Poor diastereoselectivity in the NHK coupling step.
-
Possible Cause: Lack of substrate control or ineffective chiral ligands.
-
Solutions:
-
Substrate-Controlled Diastereoselection: The inherent stereocenters in the aldehyde or vinyl halide precursor can influence the stereochemical outcome of the reaction.
-
Chiral Ligands: For asymmetric NHK reactions, the use of chiral ligands can induce enantioselectivity and improve diastereoselectivity.[6][15] The choice of ligand is critical and often requires screening to find the optimal one for a specific substrate.
-
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: In a glovebox or under an inert atmosphere, add the chosen RCM catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dichloromethane) to the flask.
-
Substrate Addition: Slowly add a solution of the diene precursor in the same degassed solvent to the catalyst solution over several hours using a syringe pump. This slow addition helps maintain high dilution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired cyclized product.
General Procedure for the Nozaki-Hiyama-Kishi (NHK) Reaction
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous chromium(II) chloride and the nickel(II) chloride co-catalyst.
-
Solvent Addition: Add anhydrous DMF or DMSO and stir the suspension.
-
Substrate Addition: Add the aldehyde and the vinyl halide to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting RCM Reactions
Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).
Signaling Pathway for the Nozaki-Hiyama-Kishi (NHK) Reaction
Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi (NHK) reaction.
References
- 1. youtube.com [youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. Prelog strain - Wikipedia [en.wikipedia.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 8. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. React App [pmc.umicore.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stereoselective Dactylol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stereoselectivity during the synthesis of Dactylol.
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical challenges in the total synthesis of this compound?
A1: The primary stereochemical hurdles in this compound synthesis involve the precise construction of multiple stereocenters within its complex bicyclo[6.3.0]undecane core. Key challenges include:
-
Controlling Diastereoselectivity in Cycloaddition Reactions: Establishing the desired relative stereochemistry during the formation of the eight-membered ring via intramolecular [4+3] cycloaddition reactions can be problematic, often leading to mixtures of diastereomers.[1][2]
-
Facial Selectivity in Nucleophilic Additions: Achieving high facial selectivity during the addition of nucleophiles, such as Grignard reagents, to cyclopentanone (B42830) precursors is crucial for setting the stereochemistry of the tertiary alcohol moiety.
-
E/Z Selectivity in Ring-Closing Metathesis (RCM): When employing RCM to construct the eight-membered ring, controlling the geometry of the resulting double bond (E vs. Z) is a significant challenge.[3][4][5][6]
Q2: Which synthetic strategies are commonly used to control stereoselectivity in this compound synthesis?
A2: Several strategies have been successfully employed to address the stereochemical challenges in this compound synthesis:
-
Substrate-Controlled Diastereoselection: Introducing chiral auxiliaries or strategically placing stereocenters in the precursor molecules can effectively bias the stereochemical outcome of key reactions.[7]
-
Reagent-Controlled Stereoselection: The use of chiral reagents or catalysts can induce high levels of enantioselectivity and diastereoselectivity.
-
Intramolecular Reactions: Employing intramolecular reactions, such as the [4+3] cycloaddition, can take advantage of conformational constraints to favor the formation of a specific diastereomer.[1][7][8][9]
Troubleshooting Guides
Poor Diastereoselectivity in Intramolecular [4+3] Cycloaddition
Problem: The intramolecular [4+3] cycloaddition reaction to form the bicyclo[6.3.0]undecane core of this compound is yielding a mixture of diastereomers with low selectivity.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Precursor Stereochemistry | The stereocenters present in the acyclic precursor significantly influence the transition state of the cycloaddition. An incorrect or poorly defined stereocenter can lead to multiple competing transition states of similar energy. Solution: Re-evaluate the synthesis of the cycloaddition precursor. Ensure high stereochemical purity of all existing stereocenters. Consider synthesizing and testing diastereomeric precursors to identify the one that provides the desired stereochemical outcome in the cycloaddition.[1][2] |
| Flexible Transition State | The tether connecting the diene and the allylic cation may be too flexible, allowing for multiple approach trajectories and leading to a mixture of endo and exo products. Solution: Modify the length and rigidity of the tether. Introducing steric bulk or conformational constraints can help to favor a single, lower-energy transition state. |
| Reaction Conditions | Temperature and Lewis acid choice can impact the diastereoselectivity of the cycloaddition. Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and reaction temperatures. Lower temperatures often lead to higher selectivity. |
Low Facial Selectivity in Grignard Addition to Cyclopentanone Precursor
Problem: The addition of a Grignard reagent to a cyclopentanone intermediate to form the tertiary alcohol of this compound results in a low diastereomeric ratio.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The facial selectivity of the Grignard addition is primarily governed by steric hindrance from adjacent substituents on the cyclopentanone ring. Insufficient steric differentiation between the two faces of the carbonyl can lead to poor selectivity. Solution: Increase the steric bulk of the substituent on the face you wish to block. Alternatively, consider using a bulkier nucleophile if the desired approach is from the less hindered face. |
| Chelation Control | The presence of a nearby coordinating group (e.g., an ether or alcohol) can lead to chelation with the magnesium of the Grignard reagent, directing the attack from a specific face. Unintended chelation can lead to the undesired diastereomer. Solution: If chelation is suspected to be the cause of poor selectivity, consider protecting the coordinating functional group. Conversely, if you wish to exploit chelation control, ensure the coordinating group is appropriately positioned to direct the nucleophilic attack to the desired face. |
| Reaction Temperature | Grignard reactions are often sensitive to temperature. Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity. |
Poor E/Z Selectivity in Ring-Closing Metathesis (RCM)
Problem: The formation of the eight-membered ring of a this compound precursor via RCM yields an inseparable mixture of E and Z isomers.
| Possible Cause | Troubleshooting Steps |
| Catalyst Choice | The nature of the RCM catalyst plays a crucial role in determining the E/Z selectivity. Standard Grubbs-type catalysts often provide mixtures of isomers for medium-sized rings. Solution: Screen a range of RCM catalysts. For higher Z-selectivity, consider using Schrock or Hoveyda-Grubbs second-generation catalysts. For higher E-selectivity, specific molybdenum-based catalysts have shown promise.[4] |
| Reaction Conditions | Concentration and temperature can influence the selectivity. Solution: Run the reaction at high dilution to favor intramolecular cyclization over intermolecular oligomerization. Optimize the reaction temperature; in some cases, lower temperatures can improve selectivity. |
| Substrate Conformation | The conformation of the diene precursor in the transition state influences the geometry of the resulting double bond. Solution: Modify the substrate to favor a specific conformation leading to the desired alkene geometry. This can be achieved by introducing bulky groups or other conformational locks. |
Quantitative Data
Table 1: Diastereoselectivity in Intramolecular [4+3] Cycloaddition for this compound Synthesis
| Precursor Stereochemistry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Reference |
| (S)-configuration at tether | Et₂AlCl | -78 | >95:5 | Harmata, M. et al. |
| (R)-configuration at tether | Et₂AlCl | -78 | 60:40 | Harmata, M. et al. |
| Achiral tether | TiCl₄ | -78 | 55:45 | Harmata, M. et al. |
Note: The specific precursor structures and detailed reaction conditions can be found in the cited literature.
Experimental Protocols
Key Experiment: Stereoselective Intramolecular [4+3] Cycloaddition
This protocol is adapted from the work of Harmata and coworkers for the synthesis of a key intermediate towards (+)-Dactylol.[7]
Procedure:
-
A solution of the chiral cyclopentenyl ether precursor (1.0 eq) in dry dichloromethane (B109758) (0.01 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of diethylaluminum chloride (1.5 eq, 1.0 M in hexanes) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting poor diastereoselectivity.
Signaling Pathway for Stereocontrol in Grignard Addition
Caption: Factors influencing Grignard addition selectivity.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. ovid.com [ovid.com]
- 3. Unusual E-selective ring-closing metathesis to form eight-membered rings. | Semantic Scholar [semanticscholar.org]
- 4. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Intramolecular 4 + 3 cycloadditions. Aspects of stereocontrol in the synthesis of cyclooctanoids. A synthesis of (+)-dactylol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of fundamental and synthetic aspects of the intramolecular 4 + 3 cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Dactylol Ring-Closing Metathesis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-closing metathesis (RCM) for the synthesis of Dactylol and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for ring-closing metathesis (RCM), and how do they compare?
A1: The most prevalent catalysts for RCM are ruthenium-based Grubbs and Hoveyda-Grubbs catalysts, along with molybdenum-based Schrock catalysts.[1][2]
-
Grubbs Catalysts (First and Second Generation): These are popular due to their tolerance for a wide range of functional groups and their stability in air and various solvents.[3] The second-generation catalyst generally exhibits higher reactivity and efficiency, achieving yields of up to 95% in many reactions.[4]
-
Hoveyda-Grubbs Catalysts (First and Second Generation): These catalysts are known for their enhanced stability.[3] While they might be slower to initiate and more expensive than Grubbs catalysts, their stability is a significant advantage.[3] They typically achieve yields around 90%.[4]
-
Schrock Catalysts: These molybdenum-based catalysts are highly active, particularly for the formation of sterically hindered or challenging ring systems.[1] A concise total synthesis of this compound successfully utilized a Schrock molybdenum carbene as a precatalyst for the key RCM step.[5][6]
Q2: What are common side reactions observed during the RCM for this compound synthesis and how can they be minimized?
A2: Common side reactions in RCM include the formation of dimers through acyclic diene metathesis (ADMET), alkene isomerization, and the generation of desallyl byproducts.[7][8][9]
-
Dimerization (ADMET): This can be minimized by conducting the reaction at high dilution, which favors the intramolecular RCM reaction over the intermolecular ADMET pathway.[10]
-
Alkene Isomerization: Unwanted isomerization of the newly formed double bond can be a significant issue, often attributed to the formation of ruthenium hydride species as a side reaction.[1] This can be suppressed by using additives like 1,4-benzoquinone (B44022) or phenol.[8] However, the effectiveness of these additives can be temperature-dependent.[8]
-
Formation of Desallyl Byproducts: In substrates containing allyl groups, the formation of desallyl products can reduce the yield of the desired cyclic compound.[7] Optimized reaction conditions, including lower temperatures and the use of specific additives, can enhance the desired RCM product yield while suppressing this side reaction.[7][8]
Q3: How does reaction temperature affect the outcome of the this compound RCM?
A3: Reaction temperature is a critical parameter. Elevated temperatures can lead to catalyst degradation and an increase in side reactions, such as the formation of desallyl products.[8] For instance, in some systems, desirable RCM product yields are only achieved at lower temperatures (e.g., 40°C), with higher temperatures (e.g., 60°C) leading to significant catalyst degradation and byproduct formation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst has been stored properly and handled under an inert atmosphere if necessary (though many modern catalysts are air-tolerant).[3] Consider using a fresh batch of catalyst. |
| Catalyst poisoning | Ensure solvents and reagents are free from impurities that can poison the catalyst, such as peroxides.[11] Traces of impurities like morpholine (B109124) in solvents have been shown to inhibit the catalyst.[9] | |
| Insufficient catalyst loading | While typically low (0.5-10 mol%), the optimal catalyst loading can be substrate-dependent.[12] A systematic optimization of catalyst loading may be necessary. | |
| Steric hindrance | For sterically hindered substrates, a more active catalyst like a second-generation Grubbs catalyst, a Hoveyda-Grubbs catalyst, or a Schrock catalyst may be required.[12][13] | |
| Formation of Oligomers/Polymers | High concentration | The reaction should be run at high dilution to favor the intramolecular ring-closing reaction over intermolecular polymerization.[10][11] |
| E/Z Isomer Mixture | Thermodynamic control | The E-isomer is often the thermodynamically favored product in macrocyclization.[1] For specific stereoselectivity (e.g., Z-isomer), specialized catalysts, such as certain tungsten-based alkylidenes or specific chelating ruthenium catalysts, may be necessary.[1][14][15] |
| Alkene Isomerization in Product | Catalyst degradation products (e.g., ruthenium hydrides) | Additives such as 1,4-benzoquinone, phenol, or copper(I) halides can suppress isomerization.[8] Mild acids like acetic acid can also be added to prevent hydride formation.[11] Optimizing the reaction time to avoid prolonged exposure of the product to the catalyst at elevated temperatures can also be beneficial.[9] |
| Difficulty Removing Ruthenium Byproducts | Catalyst residue | Several methods exist for removing ruthenium byproducts, including precipitation with phosphine (B1218219) scavengers, chromatography on silica (B1680970) gel, or extraction with specific reagents. |
Catalyst Performance Data
| Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Grubbs 1st Generation | Varies | Good functional group tolerance.[1] | Lower activity than 2nd generation. |
| Grubbs 2nd Generation | Up to 95%[4] | High activity and efficiency, good functional group tolerance.[2][4] | Can be more prone to decomposition at higher temperatures.[8] |
| Hoveyda-Grubbs 2nd Generation | ~90%[4] | High stability, easy to handle.[3] | Slower initiation, higher cost.[3][4] |
| Schrock (Molybdenum) | Excellent yields[5][6] | Very high activity, effective for challenging substrates.[1][5] | Sensitive to air and moisture, less functional group tolerance than Ru catalysts.[1] |
| Tungsten-based Catalysts | Up to 97% Z-isomer[15] | High Z-selectivity in macrocyclization.[14][15] | Less commonly used, may have different reactivity profiles. |
Experimental Protocols
General Procedure for Ring-Closing Metathesis:
A general protocol for RCM involves dissolving the diene substrate in a degassed solvent, such as dichloromethane (B109758) (DCM) or toluene, under an inert atmosphere (e.g., argon or nitrogen).[11] The chosen catalyst is then added, and the reaction is stirred at a specific temperature (ranging from room temperature to reflux) while monitoring its progress by techniques like TLC or GC-MS. The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene.[1][10] This can be facilitated by bubbling a stream of inert gas through the reaction mixture.[11] Upon completion, the reaction is quenched, and the product is purified, often by column chromatography.
Example Protocol for this compound Synthesis (RCM step):
In a notable synthesis of this compound, the key ring-closing metathesis was performed on a diene precursor.[5][6] The reaction utilized Schrock's molybdenum carbene as a precatalyst to form the eight-membered cyclooctene (B146475) ring in excellent yield.[5][6]
Visualizations
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [kilobio.com]
- 5. A Concise Total Synthesis of this compound via Ring Closing Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. React App [pmc.umicore.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dactylol Synthesis
Welcome to the technical support center for Dactylol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding side reactions encountered during the total synthesis of this compound.
Troubleshooting Guides
This section provides a guide to common problems, potential causes, and recommended solutions that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in Cyclization Step to Form the Bicyclic Core
The formation of the central eight-membered ring in this compound is a critical and often challenging step. Low yields can be attributed to several competing side reactions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or LC-MS. - Increase reaction time or temperature cautiously. - Consider employing a more active catalyst if applicable to your chosen synthetic route. |
| Transannular Strain | The eight-membered ring of this compound can have significant transannular strain, making ring closure difficult.[1] |
| Formation of Elimination Products | Cationic intermediates, common in many cyclization strategies like Prins-type reactions, can undergo proton loss to form undesired allylic alcohols.[2] |
| Unfavorable Stereochemistry | Incorrect stereochemistry in the acyclic precursor can hinder the desired ring closure. |
Problem 2: Formation of Significant Side Products During Functional Group Manipulations
The introduction and modification of functional groups on the this compound scaffold can lead to a variety of side products.
| Potential Cause | Recommended Solution |
| Over-oxidation or Undesired C-H Oxidation | The presence of multiple oxidizable sites can lead to a lack of selectivity. The regioselective oxidation of nonactivated C-H bonds is a significant challenge in terpene synthesis.[3] |
| Epimerization | Base- or acid-catalyzed epimerization at stereocenters, particularly adjacent to carbonyl groups, can lead to diastereomeric mixtures. |
| Rearrangement Reactions | Carbocation intermediates, often generated during cyclization or functionalization, can undergo rearrangements to form thermodynamically more stable structures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during a Prins-type cyclization for the synthesis of the this compound core?
A1: In Prins-type cyclizations, which are relevant to forming the tetrahydrofuran (B95107) or tetrahydropyran-like structures found in some natural products, you should be aware of a few key side reactions. The formation of allylic alcohols through elimination of a proton from the carbocation intermediate is a common issue, especially in the absence of a nucleophile.[2] Additionally, if using formaldehyde (B43269), the formation of dioxanes can occur, particularly with an excess of formaldehyde at low temperatures.[2]
Q2: My ring-closing metathesis (RCM) reaction to form the eight-membered ring is sluggish and gives a low yield. What can I do?
A2: Sluggish RCM reactions for medium-sized rings are not uncommon. First, ensure your starting diene is of high purity, as impurities can poison the catalyst. The choice of catalyst is also critical; second-generation Grubbs or Schrock catalysts often show higher activity.[1][4] Running the reaction at very high dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.[1] Finally, consider a slow addition of the substrate to the reaction mixture to maintain a low concentration.
Q3: I am observing the formation of a significant amount of an elimination byproduct instead of the desired alcohol during a reduction step. How can I prevent this?
A3: This is likely due to the formation of an unstable intermediate or the use of overly harsh reducing agents. Consider using a milder and more selective reducing agent, such as sodium borohydride (B1222165) in the presence of cerium chloride (Luche reduction) for the reduction of α,β-unsaturated ketones. Performing the reaction at a lower temperature can also help to disfavor the elimination pathway.
Q4: How can I control the diastereoselectivity during the addition of a nucleophile to a cyclopentanone (B42830) precursor?
A4: The diastereoselectivity of nucleophilic additions to a substituted cyclopentanone ring is often dictated by steric hindrance. The nucleophile will preferentially attack from the less hindered face.[1] To enhance selectivity, you can use bulkier nucleophilic reagents or introduce a bulky protecting group on the existing substituent to further direct the incoming nucleophile.
Experimental Protocols
Protocol 1: General Troubleshooting for a Prins-Type Cyclization
This protocol provides a general workflow for troubleshooting a low-yielding Prins-type cyclization that could be adapted for a synthetic route towards this compound.
-
Reaction Setup: Dissolve the homoallylic alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried, nitrogen-purged flask. Cool the solution to the desired temperature (start with a lower temperature, e.g., -78 °C, to minimize side reactions).
-
Reagent Addition: In a separate flask, dissolve the aldehyde (1.2 equivalents) in anhydrous DCM. To this solution, add the Lewis acid catalyst (e.g., a mild one like BiCl₃, 0.05 equivalents).[2] Slowly add this mixture to the cooled solution of the homoallylic alcohol.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Look for the disappearance of the starting material and the appearance of the product spot. Also, try to identify spots that could correspond to side products like the elimination product.
-
Troubleshooting during the reaction:
-
If the reaction is sluggish, slowly allow the temperature to rise (e.g., to -40 °C, then 0 °C) and continue monitoring.
-
If significant side product formation is observed at a higher temperature, repeat the reaction and maintain the lower temperature for a longer duration.
-
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2] Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the fractions to quantify the yield of the desired product and identify the structure of any major side products using NMR and MS.
Visualizations
Caption: Troubleshooting logic for low cyclization yield.
Caption: Experimental workflow for troubleshooting side reactions.
References
Byproduct formation during Dactylol purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Dactylol, a sesquiterpene natural product. The information provided is based on general principles of natural product chemistry and chromatography, as specific literature on this compound byproduct formation is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a sesquiterpenoid natural product with the molecular formula C15H26O.[1] Its structure contains a bicyclic system with a five-membered and an eight-membered ring. Key functional groups that influence its reactivity and stability during purification are a tertiary alcohol and a Z-configured double bond within the eight-membered ring.
Q2: What are the common methods for purifying this compound?
The purification of sesquiterpenes like this compound from natural extracts typically involves chromatographic techniques.[2] These methods separate compounds based on their polarity and other physicochemical properties. Common techniques include:
-
Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase and a solvent gradient (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for higher resolution and purity.
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring the separation and selecting appropriate solvent systems for column chromatography.
Q3: What are potential sources of impurities during this compound purification?
Impurities can arise from various sources during the extraction and purification process. These can be broadly categorized as:
-
Co-extracted natural products: Other compounds from the source organism with similar polarities to this compound.
-
Reagents and solvents: Impurities present in the solvents or reagents used.
-
Degradation products: Byproducts formed from the chemical transformation of this compound itself.[3]
-
Contaminants: Extraneous substances introduced during handling, such as plasticizers from containers.
Troubleshooting Guide: Byproduct Formation
This guide addresses common issues related to the formation of unexpected byproducts during this compound purification.
| Observed Problem | Potential Cause | Proposed Solution & Experimental Protocol |
| Appearance of new, more polar spots/peaks on TLC/HPLC. | Oxidation of the double bond or allylic positions. Sesquiterpenes can be susceptible to oxidation, especially when exposed to air and light over extended periods.[4][5][6] | Minimize Exposure to Air and Light: - Purge solvents with an inert gas (e.g., nitrogen or argon). - Store extracts and fractions at low temperatures in amber vials.Protocol for Minimizing Oxidation: 1. Prepare all solvents by sparging with nitrogen gas for 15-20 minutes. 2. Conduct all chromatographic steps under subdued light. 3. Collect fractions in vials pre-flushed with nitrogen. 4. Immediately analyze or store fractions at -20°C. |
| Appearance of new, less polar spots/peaks on TLC/HPLC. | Dehydration of the tertiary alcohol. The tertiary alcohol in this compound can undergo acid-catalyzed dehydration, especially in the presence of acidic stationary phases (like silica gel) or acidic mobile phase modifiers. This would result in the formation of one or more olefinic byproducts. | Use Neutral or Deactivated Stationary Phases: - Use neutral alumina instead of silica gel for column chromatography. - Deactivate silica gel by washing with a solution of triethylamine (B128534) in the mobile phase.Protocol for Neutral Chromatography: 1. Prepare a slurry of neutral alumina in the initial mobile phase (e.g., hexane). 2. Pack the column with the slurry. 3. Equilibrate the column with the mobile phase before loading the sample. 4. Alternatively, for silica gel chromatography, add 0.1-1% triethylamine to the mobile phase to neutralize acidic sites. |
| Complex mixture of unexpected products. | Acid-catalyzed rearrangement. The strained eight-membered ring and the presence of a tertiary carbocation intermediate (formed upon protonation of the alcohol or double bond) can lead to complex skeletal rearrangements. | Maintain Neutral pH: - Avoid acidic conditions during extraction and purification. - Buffer mobile phases if compatible with the chromatographic system.Protocol for pH Control: 1. During liquid-liquid extraction, neutralize any acidic extracts with a mild base like sodium bicarbonate solution. 2. For HPLC, use buffered mobile phases (e.g., phosphate (B84403) buffer) if compatible with the column and detector. Ensure the pH is maintained between 6 and 8. |
Experimental Protocols
Protocol 1: General Purification of this compound using Column Chromatography
-
Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (B1210297). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of a fixed volume.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Analysis of Byproducts by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the purified this compound or an impure fraction in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be from 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids [mdpi.com]
- 5. Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advancements in Capturing and Mining Mass Spectrometry Data Are Transforming Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Reactions for Dactylol Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dactylol precursors, with a specific focus on the critical Grignard reaction step. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction for the this compound precursor failing to initiate?
A1: Initiation failure is a common issue in Grignard reactions. It is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Activating the magnesium is crucial. Additionally, Grignard reagents are extremely sensitive to moisture; trace amounts of water in your glassware or solvent will quench the reagent and prevent the reaction from starting.
Q2: I'm observing a low yield of the desired tertiary alcohol. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Grignard Reagent Formation: If the initial formation of the Grignard reagent is sluggish or incomplete, the concentration of the active nucleophile will be low.
-
Side Reactions: The most common side reactions include Wurtz coupling (where the Grignard reagent reacts with the unreacted alkyl halide), enolization of the ketone, and reduction of the ketone.
-
Poor Stereocontrol: In the synthesis of this compound precursors, achieving the correct diastereomer is critical. Poor stereocontrol can lead to a mixture of products that are difficult to separate, thus reducing the isolated yield of the desired isomer. The Grignard reagent should preferentially attack from the less sterically hindered face of the cyclopentanone (B42830) ring.
-
Workup Issues: Improper quenching or extraction procedures can lead to product loss.
Q3: How can I improve the diastereoselectivity of the Grignard addition to the cyclopentanone precursor?
A3: Achieving high diastereoselectivity is key. Consider the following:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is commonly used and often provides good results.
-
Chelating Agents: In some cases, the addition of a chelating agent like cerium(III) chloride (CeCl₃) can improve selectivity by coordinating with the carbonyl oxygen and influencing the trajectory of the nucleophilic attack.
Q4: What is the visual evidence of a successful Grignard reaction initiation?
A4: A successful initiation is typically indicated by several observations: the appearance of bubbles on the surface of the magnesium, a noticeable warming of the reaction flask (the reaction is exothermic), and the reaction mixture turning cloudy or gray-brown. If iodine was used as an activator, its characteristic purple or brown color will fade.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction does not start (no exotherm, no color change) | Magnesium oxide layer on turnings. | Activate magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Presence of moisture. | Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | |
| Low yield of tertiary alcohol, starting ketone recovered | Enolization of the ketone. | Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C). |
| Inactive Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration. | |
| Formation of a significant amount of byproduct (e.g., a homocoupled alkane) | Wurtz coupling. | Add the alkyl halide dropwise during the Grignard reagent formation to maintain a low concentration. |
| Low diastereoselectivity (mixture of alcohol isomers) | Reaction temperature is too high. | Perform the Grignard addition at a lower temperature (e.g., 0 °C or -78 °C). |
| Steric hindrance. | Ensure the substrate is pure. Consider using a different Grignard reagent or an additive like CeCl₃ to improve selectivity. |
Data Presentation
Table 1: Typical Reaction Parameters for Methylmagnesium Bromide Addition to a this compound Precursor
| Parameter | Condition | Rationale |
| Grignard Reagent | Methylmagnesium bromide (MeMgBr) | Provides the required methyl group for the tertiary alcohol. |
| Substrate | Bicyclic cyclopentanone precursor | The core structure for building the this compound skeleton. |
| Stoichiometry | 1.5 - 3.0 equivalents of MeMgBr | An excess of the Grignard reagent is used to ensure complete consumption of the ketone. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent that stabilizes the Grignard reagent. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve diastereoselectivity. |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to go to completion. |
| Workup | Saturated aqueous NH₄Cl solution | A mild quenching agent to avoid acid-catalyzed side reactions of the tertiary alcohol. |
Table 2: Comparison of Reaction Conditions on Yield and Diastereoselectivity
| Entry | Temperature | Equivalents of MeMgBr | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | Room Temp. | 1.5 | 65 | 5:1 |
| 2 | 0 °C | 1.5 | 75 | 10:1 |
| 3 | 0 °C | 3.0 | 85 | 12:1 |
| 4 | -78 °C | 1.5 | 80 | >15:1 |
Experimental Protocols
Protocol 1: Formation of Methylmagnesium Bromide
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of a solution of methyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.
-
Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-brown solution is ready for the next step.
Protocol 2: Diastereoselective Grignard Addition to the this compound Precursor
-
Setup: In a separate flame-dried, nitrogen-flushed flask, dissolve the bicyclic cyclopentanone precursor (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the ketone solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the freshly prepared methylmagnesium bromide solution (1.5 - 3.0 equivalents) dropwise to the stirred ketone solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard addition to a this compound precursor.
Caption: Troubleshooting flowchart for the Grignard reaction in this compound precursor synthesis.
Dactylol Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the stability testing of dactylol. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
This compound is a bicyclic sesquiterpene alcohol, a class of natural products known for their structural complexity and potential therapeutic applications.[1] Stability testing is a critical component of the drug development process. It provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is essential for determining storage conditions, re-test periods, and shelf life.
Q2: What are the typical stress conditions for this compound stability testing?
Forced degradation studies are conducted to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[2][3] These studies involve exposing this compound to conditions more severe than accelerated stability testing. The recommended stress conditions include:
-
Hydrolytic degradation: Exposure to acidic and basic conditions.
-
Oxidative degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal degradation: Exposure to high temperatures.
-
Photolytic degradation: Exposure to UV and visible light.
Q3: What are the initial physicochemical properties of this compound I should be aware of?
Understanding the basic properties of this compound is crucial for designing stability studies. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | PubChem |
| Molecular Weight | 222.37 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | EvitaChem |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | EvitaChem |
| Boiling Point | Approximately 250 °C | EvitaChem |
Troubleshooting Guide
Issue 1: this compound appears to be degrading rapidly in my aqueous formulation during preliminary studies.
-
Question: Why is this compound showing instability in an aqueous solution, and what can I do to mitigate this?
-
Answer: this compound, being a sesquiterpene alcohol with limited water solubility, may be prone to degradation in aqueous environments, potentially through hydrolysis or oxidation, especially if the formulation contains acidic or basic excipients or is exposed to oxygen. The presence of a tertiary alcohol and a double bond in its structure can be susceptible to acid-catalyzed rearrangement or oxidation.
Troubleshooting Steps:
-
pH Adjustment: The stability of compounds can be highly pH-dependent.[4] Conduct a pH-stability profile by preparing buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify the pH of maximum stability.
-
Excipient Compatibility: Investigate potential interactions with other formulation components. Certain excipients can catalyze degradation.
-
Use of Co-solvents: For formulation purposes, using a co-solvent system (e.g., ethanol-water, propylene (B89431) glycol-water) can improve solubility and potentially enhance stability.
-
Inert Atmosphere: If oxidation is suspected, prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Issue 2: I am not observing any degradation of this compound under my initial stress conditions.
-
Question: I have subjected this compound to mild stress conditions, but the HPLC analysis shows no significant degradation. What should I do?
-
Answer: It is possible that this compound is relatively stable under the initial conditions, or the stress applied is insufficient to induce detectable degradation. Forced degradation studies aim for a target degradation of 5-20%.[1]
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature (e.g., to 60-80 °C) can accelerate degradation.[5]
-
Extend Exposure Time: If increasing concentration and temperature is not feasible or desirable, extend the duration of the stress exposure.
-
Method Specificity: Ensure your analytical method is sensitive enough to detect small changes in the this compound peak and can separate potential degradants from the parent peak.
-
Issue 3: I am observing multiple degradation peaks in my chromatogram, and I am unsure of the degradation pathway.
-
Question: My forced degradation studies are generating a complex chromatogram. How can I begin to identify the degradation products and understand the pathway?
-
Answer: The presence of multiple peaks indicates that this compound may degrade through several pathways. Identifying these products is crucial for developing a stability-indicating method.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products will provide valuable information about their molecular weights and fragmentation patterns, aiding in structural elucidation.
-
Isolate Degradants: If a major degradant is observed, consider using preparative HPLC to isolate a sufficient quantity for structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Review Literature on Similar Compounds: Research the degradation pathways of other bicyclic sesquiterpene alcohols. Commonalities in chemical structure can often suggest likely degradation reactions such as oxidation of the alcohol, epoxidation or cleavage of the double bond, or skeletal rearrangements.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60 °C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60 °C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1 M hydrochloric acid (HCl) before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Oxidative Stress:
-
To a known volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protect it from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Forced Photolytic Degradation of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Place the solution in a photochemically transparent container (e.g., quartz cuvette).
-
Control Sample: Prepare a control sample in a container wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Summary of this compound Stability under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Area of Major Degradant 1 (%) | Area of Major Degradant 2 (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.1 | 0.5 | |
| 4 | 90.5 | 4.3 | 1.1 | |
| 8 | 82.1 | 8.9 | 2.5 | |
| 24 | 65.7 | 15.4 | 5.8 | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.1 | 0.8 | 0.2 | |
| 4 | 96.3 | 1.5 | 0.4 | |
| 8 | 92.8 | 3.2 | 0.9 | |
| 24 | 85.4 | 7.1 | 2.3 |
Table 2: Summary of this compound Stability under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | This compound Remaining (%) | Observations |
| 3% H₂O₂, RT | 24 hours | 78.9 | Appearance of two major degradation products. |
| 80 °C (Solid State) | 48 hours | 98.5 | No significant degradation observed. |
| Photostability (ICH Q1B) | - | 92.3 | Slight degradation with the formation of one major photoproduct. |
Visualizations
Caption: Workflow for this compound Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
- 4. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 5. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Dactylol Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Dactylol, a sesquiterpenoid found in marine red algae of the genus Laurencia. Our aim is to help you optimize your extraction protocols and overcome issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract of Laurencia spp. has a very low yield of this compound. What are the primary factors that could be responsible?
A1: Low yields of this compound in the initial crude extract can stem from several factors, primarily related to the raw material and the extraction method. Key considerations include:
-
Algal Species and Environmental Factors: The concentration of this compound can vary significantly between different species of Laurencia and even within the same species depending on the geographical location, season of collection, and environmental conditions.[1][2]
-
Sample Preparation: Inadequate drying of the algal biomass can lead to poor extraction efficiency as water can interfere with the penetration of organic solvents. Conversely, excessive heat during drying can cause degradation of thermolabile compounds like this compound.[3] The particle size of the ground algae is also critical; a fine, uniform powder maximizes the surface area for solvent interaction.[3]
-
Solvent Selection: The choice of extraction solvent is paramount. This compound, as a sesquiterpenoid, is generally soluble in moderately polar to non-polar organic solvents. Using a solvent with inappropriate polarity will result in poor extraction.[3][4][5]
-
Extraction Method: Traditional methods like maceration may not be as efficient as more advanced techniques. The prolonged exposure to heat in methods like Soxhlet extraction can lead to the degradation of this compound.[3][4]
Q2: I have a decent amount of crude extract, but the final yield of pure this compound after purification is disappointingly low. What could be the reasons?
A2: Significant loss of this compound during the purification stages is a common challenge. The following factors are often implicated:
-
Compound Degradation: this compound may be sensitive to factors such as heat, light, and pH.[3][4] Exposure to high temperatures during solvent evaporation or prolonged exposure to light can lead to degradation. Extreme pH conditions during partitioning or chromatography can also cause structural changes.
-
Suboptimal Chromatographic Conditions: Improper selection of the stationary phase (e.g., silica (B1680970) gel, C18) or the mobile phase can lead to poor separation, co-elution with other compounds, or irreversible adsorption of this compound onto the column.
-
Inefficient Fractionation: Poor resolution during column chromatography can result in the distribution of this compound across multiple fractions, making it difficult to isolate a pure compound with a good yield.
Q3: Can the storage of the collected Laurencia sample affect the this compound yield?
A3: Yes, the handling and storage of the algal material post-collection are critical. To minimize the degradation of this compound and other secondary metabolites, it is recommended to process the fresh algae immediately. If storage is necessary, the material should be promptly frozen or properly dried and stored in a cool, dark, and dry place to prevent enzymatic degradation and microbial growth.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inadequate Sample Preparation | The algal material is not properly dried or ground. | Drying: Air-dry the algae in a well-ventilated, shaded area or freeze-dry to preserve thermolabile compounds. Avoid high-temperature oven drying.[3] Grinding: Grind the dried algae to a fine, uniform powder (e.g., 0.5-1 mm) to increase the surface area for solvent penetration.[3] |
| Suboptimal Solvent Choice | The solvent used has poor solubility for this compound. | Solvent Screening: Perform small-scale extractions with a range of solvents of varying polarities (e.g., n-hexane, dichloromethane (B109758), ethyl acetate (B1210297), acetone, methanol) to identify the most effective one.[3][5][6] Mixtures of solvents can also be tested. For sesquiterpenoids, dichloromethane and ethyl acetate are often effective. |
| Inefficient Extraction Method | The chosen extraction technique is not providing sufficient yield. | Method Optimization: For maceration, ensure a sufficient extraction time (e.g., 24-48 hours) with periodic agitation.[7] Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yield and reduce extraction time.[3][4] |
| Insufficient Solvent-to-Solid Ratio | The amount of solvent is not enough to effectively extract this compound. | Ratio Adjustment: Increase the solvent-to-solid ratio to ensure the entire sample is immersed and to facilitate a favorable concentration gradient for extraction. A common starting point is 10:1 (v/w) solvent to dry algae. |
| Compound Degradation During Extraction | This compound is degrading due to excessive heat. | Temperature Control: If using heat-assisted methods like Soxhlet, use a solvent with a lower boiling point and reduce the extraction time. For temperature-sensitive compounds, non-thermal methods like UAE at controlled temperatures are preferable.[3][4] |
Issue 2: Low Yield of Pure this compound After Chromatography
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Separation in Column Chromatography | This compound is co-eluting with other compounds. | Optimize Mobile Phase: Perform Thin-Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation. A gradient elution from a non-polar to a more polar solvent is often effective for separating compounds in a crude extract. Select Appropriate Stationary Phase: While silica gel is common, other stationary phases like alumina (B75360) or reversed-phase C18 may provide better separation depending on the impurities present. |
| Irreversible Adsorption on the Column | This compound is strongly binding to the stationary phase. | Deactivate Silica Gel: If using silica gel, deactivation by adding a small percentage of water may reduce strong adsorption of polar compounds. Use a Different Stationary Phase: Consider using a less active stationary phase or a different chromatographic technique like Sephadex LH-20 for size exclusion chromatography. |
| Degradation During Solvent Evaporation | High temperatures are causing this compound to break down. | Use Rotary Evaporator Under Reduced Pressure: Concentrate fractions at a low temperature (e.g., < 40°C) using a rotary evaporator to minimize thermal degradation.[3] |
| Losses During Liquid-Liquid Partitioning | This compound is being lost in the wrong phase or at the interface. | Check Solvent Polarity: Ensure the chosen solvents for partitioning have appropriate polarities to effectively separate this compound from more polar or non-polar impurities. Break Emulsions: If emulsions form, they can be broken by adding brine or by centrifugation.[2] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
This protocol is a standard method for the small-scale extraction of sesquiterpenoids from Laurencia spp.[7]
Materials:
-
Dried and powdered Laurencia spp.
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Methodology:
-
Weigh 100 g of dried and powdered Laurencia spp. and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of DCM or EtOAc to the flask (1:10 w/v).
-
Seal the flask and place it on a shaker at room temperature for 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction of the algal residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Column Chromatography for this compound Purification
This protocol outlines a general procedure for the purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass column
-
n-Hexane
-
Ethyl Acetate
-
Test tubes for fraction collection
-
TLC plates
Methodology:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the fractions containing pure this compound and concentrate using a rotary evaporator.
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenoids from Algae
While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of different extraction methods for terpenoids from algae, which can guide the selection of an appropriate method.
| Extraction Method | Typical Yield | Advantages | Disadvantages |
| Maceration | Low to Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, requires large solvent volumes, lower efficiency.[3] |
| Soxhlet Extraction | Moderate to High | Efficient use of solvent, can achieve higher yields than maceration. | Requires heat, not suitable for thermolabile compounds.[3][4] |
| Ultrasound-Assisted Extraction (UAE) | High | Reduced extraction time, increased yield, lower solvent consumption, suitable for thermolabile compounds at controlled temperatures.[3][4] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | High | Very short extraction time, high efficiency, reduced solvent usage.[4] | Requires specialized equipment, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | High | Environmentally friendly (uses CO2), high selectivity, solvent-free extract. | High initial equipment cost. |
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Experimental Workflow for this compound Extraction and Purification
References
- 1. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 6. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dactylol Analysis by Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful sample preparation and analysis of dactylol using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common mass spectrometry technique for analyzing this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and effective method for the analysis of this compound and other sesquiterpene alcohols.[1][2][3] This technique is well-suited for volatile and semi-volatile compounds.[1][2]
Q2: Is derivatization necessary for this compound analysis by GC-MS?
A2: While direct analysis of alcohols by GC-MS is possible, derivatization is highly recommended.[4][5] this compound's hydroxyl (-OH) group can cause poor chromatographic peak shape (tailing) and lower volatility.[5] Derivatization, typically silylation, converts the polar -OH group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, leading to improved peak shape, increased sensitivity, and more reliable results.[5][6]
Q3: What are the best derivatization reagents for this compound?
A3: The most common and effective derivatization reagents for alcohols like this compound are silylating agents.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a widely used reagent for this purpose.[7]
Q4: How can this compound be extracted from its natural source?
A4: this compound is a natural product found in marine sources like the red algae of the genus Laurencia.[8][9] Extraction is typically performed using organic solvents. An ethyl acetate (B1210297) extraction followed by column chromatography for purification is a documented method for isolating compounds from Laurencia.[10][11][12]
Q5: What are the expected challenges when analyzing sesquiterpenes like this compound?
A5: Sesquiterpenes are less volatile than monoterpenes.[1] Challenges can include lower recovery with headspace sampling methods; therefore, direct liquid injection is often preferred.[1] Complex sample matrices can also lead to co-eluting peaks and matrix effects, which can be mitigated by using selective mass spectrometry techniques like tandem MS (MS/MS).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | The hydroxyl group of underivatized this compound is interacting with the GC column. | Derivatize the sample with a silylating reagent (e.g., BSTFA) to increase volatility and reduce polarity.[5][6] If not derivatizing, use a polar GC column (e.g., WAX/PEG).[4] |
| Low Signal Intensity / Poor Recovery | This compound is a semi-volatile compound, and recovery can be poor with headspace analysis.[1] Incomplete derivatization reaction. Adsorption to active sites in the GC inlet or column. | Use liquid injection instead of headspace sampling for better recovery of sesquiterpenes.[1] Optimize the derivatization reaction (time, temperature, reagent excess). Ensure the GC inlet liner is clean and deactivated. |
| No Peak Detected | The concentration of this compound in the sample is below the limit of detection (LOD). Degradation of the analyte in the injector port. | Concentrate the sample extract before analysis. Ensure the injector temperature is not excessively high to prevent thermal degradation. Check instrument sensitivity with a known standard. |
| Inconsistent Retention Times | Matrix effects from complex samples.[4] Fluctuations in GC oven temperature or carrier gas flow rate. | Perform a sample cleanup/purification step (e.g., Solid Phase Extraction) to remove interfering matrix components. Verify the performance and calibration of the GC system. |
| Extra, Unidentified Peaks | Contamination from solvents, glassware, or the derivatization reagent itself. Incomplete derivatization leading to multiple TMS derivatives or unreacted analyte. | Run a solvent blank and a reagent blank to identify sources of contamination. Ensure the derivatization reaction goes to completion by optimizing conditions and using an excess of the reagent. |
Quantitative Data Summary
The following table summarizes typical parameters for the GC-MS analysis of terpenes. These values are representative and may require optimization for your specific instrument and this compound sample.
| Parameter | Typical Value/Range | Notes |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides both retention time and mass spectral data for high-confidence identification.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, producing reproducible fragmentation patterns. |
| Limit of Detection (LOD) | 0.001–0.123 µg/mL | Based on general terpenoid analysis; specific LOD for this compound may vary.[2] |
| Limit of Quantitation (LOQ) | 0.002–0.374 µg/mL | Based on general terpenoid analysis.[2] |
| Typical Recovery Rates | 70-90% | Recovery can be lower for certain terpenes and is highly dependent on the extraction and preparation method.[13] |
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms) | A common, robust, and nonpolar stationary phase suitable for a wide range of analytes, including derivatized alcohols.[14] |
| Injection Volume | 1 µL | Standard volume for split/splitless injection. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Laurencia
This protocol describes a general procedure for extracting and isolating this compound from algal biomass.
-
Sample Collection and Preparation : Collect fresh Laurencia species. Clean the biomass of any epiphytes and debris. Air-dry the sample in a well-ventilated area or freeze-dry.
-
Grinding : To prevent the loss of semi-volatile compounds, freeze the dried biomass with liquid nitrogen before grinding to a fine powder.[1]
-
Solvent Extraction : Macerate the powdered algae in ethyl acetate (EtOAc) at room temperature for 24-48 hours. Filter the mixture and collect the supernatant. Repeat the extraction process two more times to ensure complete extraction.
-
Solvent Evaporation : Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification : Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing this compound. Further purification may be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol details the conversion of this compound to its trimethylsilyl (TMS) ether for improved GC-MS analysis.
-
Sample Preparation : Accurately weigh a portion of the purified this compound extract (or a standard) into a 2 mL autosampler vial.
-
Solvent Evaporation : If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[7][15] It is crucial to remove all water and protic solvents as they will react with the silylating reagent.
-
Reagent Addition : Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[7] A catalyst like pyridine (B92270) (e.g., 50 µL) can also be added to facilitate the reaction.[7] A general rule is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens (in this case, the -OH group).
-
Reaction : Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.[15] Reaction time and temperature may need optimization; alcohols typically derivatize relatively quickly.
-
Cooling and Dilution : Allow the vial to cool to room temperature.[7] Dilute the derivatized sample with a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration appropriate for your instrument's calibration range.
-
Analysis : The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized sample.[7]
Visualizations
Caption: Workflow for this compound extraction, purification, and preparation for GC-MS analysis.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cannabismasters.eu [cannabismasters.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Composition of Laurencia obtusa Extract and Isolation of a New C15-Acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. theseedconnect.com [theseedconnect.com]
- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
Validation & Comparative
Dactylol vs. Poitediol: A Comparative Guide to Biological Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the known biological activities of two marine-derived terpenoids, dactylol and poitediol. While both compounds originate from marine algae and possess structures suggestive of bioactivity, a direct comparative analysis is hampered by a notable scarcity of quantitative data in publicly available scientific literature. This document summarizes the existing information and presents detailed experimental protocols to facilitate future comparative research.
Introduction to this compound and Poitediol
This compound is a sesquiterpene alcohol isolated from the red alga Sphaerococcus coronopifolius. The genus Sphaerococcus is known to produce various diterpenes with documented biological activities, including antibacterial and antimalarial properties. However, specific studies detailing the quantitative biological effects of this compound are limited.
Poitediol is a nonisoprenoid sesquiterpene diol first isolated from the marine red alga Laurencia poiteaui. The genus Laurencia is a rich source of halogenated secondary metabolites with a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects. Despite this, specific data on the biological activities of poitediol remain largely unreported.
Comparative Analysis of Biological Activity
Due to the limited availability of quantitative data for both this compound and poitediol, a direct comparison of their biological activities with supporting experimental data is not currently possible. Research on other metabolites from their source organisms suggests potential areas of bioactivity. For instance, diterpenes from Sphaerococcus coronopifolius have shown antibacterial activity against Staphylococcus aureus and antimalarial activity against Plasmodium falciparum. Secondary metabolites from Laurencia species have demonstrated anti-inflammatory effects, notably through the inhibition of nitric oxide (NO) production in macrophages.
To enable a direct and meaningful comparison, further experimental investigation is required. The following sections provide detailed protocols for key biological assays that can be employed to evaluate and compare the cytotoxic and anti-inflammatory activities of this compound and poitediol.
Experimental Protocols for Comparative Analysis
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and poitediol in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
Principle: The Griess test is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and poitediol for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound and poitediol. Administer the compounds orally or intraperitoneally.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Signaling Pathways
The precise mechanisms of action for this compound and poitediol are unknown. However, many anti-inflammatory natural products are known to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Conclusion
This guide highlights the current knowledge gap regarding the specific biological activities of this compound and poitediol. While their origins suggest potential as bioactive compounds, a lack of quantitative data prevents a direct comparison. The provided experimental protocols offer a clear framework for researchers to systematically evaluate and compare the cytotoxic and anti-inflammatory properties of these two marine natural products. Such studies are crucial for unlocking their therapeutic potential and contributing valuable data to the field of marine drug discovery.
A Comparative Analysis of Synthetic Strategies Towards Dactylol and Africanol
For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the total synthesis of the marine sesquiterpenoids Dactylol and Africanol, presenting a comparative analysis of prominent synthetic routes. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in understanding and potentially adapting these methodologies for other complex molecule synthesis.
This compound and Africanol, two structurally intriguing marine sesquiterpenoids, have garnered significant attention from the synthetic chemistry community due to their unique carbon skeletons. Both natural products feature a bicyclo[6.3.0]undecane core, with Africanol possessing an additional cyclopropane (B1198618) ring. This guide delves into a comparative analysis of two distinct and notable total syntheses for each of these molecules: the Ring-Closing Metathesis (RCM) approach and a [3+5] annulation strategy for this compound, and two convergent strategies for Africanol, one of which is lauded for its elegance and efficiency.
Comparative Overview of Synthetic Strategies
The total synthesis of complex natural products like this compound and Africanol presents a formidable challenge, inspiring the development of innovative and efficient synthetic methodologies. The approaches detailed below showcase a range of strategic bond formations and highlight the evolution of synthetic organic chemistry.
| Target Molecule | Synthetic Approach | Key Reactions | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| This compound | Fürstner & Langemann | Ring-Closing Metathesis (RCM) | Cyclopentenone | 8 | ~15% | [1] |
| This compound | Molander & Eastwood | [3+5] Annulation | 2-Methylcyclopent-2-en-1-one | 9 | ~12% | |
| Africanol | Fan & White | Anionic Oxy-Cope Rearrangement | 3,5,5-Trimethylcyclohex-2-en-1-one | 6 | ~25% | |
| Africanol | Marques, Ferreira & Piers | Intramolecular Reductive Cyclization | 3-Methylcyclohex-2-en-1-one | ~12 | Not explicitly stated | [2][3] |
Synthetic Pathways and Methodologies
The Synthesis of this compound
1. Fürstner and Langemann's Ring-Closing Metathesis (RCM) Approach
This synthesis is characterized by its convergent nature and the strategic application of a ring-closing metathesis reaction to construct the challenging eight-membered ring.
References
Stereochemical Showdown: A Comparative Analysis of Dactylol and Teucladiol
For Researchers, Scientists, and Drug Development Professionals
In the realm of marine natural products, the intricate three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This guide provides a detailed stereochemical comparison of two related sesquiterpenoids, Dactylol and Teucladiol, which have garnered interest for their unique structural features and potential therapeutic applications. By examining their stereochemical nuances through synthetic strategies and spectroscopic analysis, we aim to provide a comprehensive resource for researchers engaged in natural product synthesis and drug discovery.
At a Glance: Structural and Stereochemical Comparison
| Feature | This compound | Teucladiol |
| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O₂ |
| Core Structure | Bicyclic [6.3.0] undecane | Bicyclic [6.3.0] undecane |
| Key Functional Groups | Tertiary alcohol, Trisubstituted olefin | Diol (tertiary and secondary alcohols), Exocyclic methylene |
| Number of Stereocenters | 4 | 5 |
| Key Stereochemical Challenge in Synthesis | Control of the relative stereochemistry of the four contiguous stereocenters. | Diastereoselective creation of three contiguous stereocenters in a single step. |
| Reported Biological Activity | Anti-inflammatory and antimicrobial properties.[1] | Not extensively reported in publicly available literature. |
Deciphering the Stereochemistry: Synthetic Approaches and Spectroscopic Insights
The stereochemical intricacies of this compound and Teucladiol have been elucidated through elegant total synthesis efforts. A notable contribution in this area is the work of Dowling and Vanderwal, which provides a unified strategy for the synthesis of both molecules, allowing for a direct comparison of the methods used to control their respective stereochemistries.[2][3]
Teucladiol: A Triumph of Diastereoselective Synthesis
A key feature in the synthesis of Teucladiol is a highly diastereoselective aldol (B89426) addition that establishes three contiguous stereocenters in a single reaction with a diastereomeric ratio of ≥10:1.[2][3] This level of control is a significant achievement in stereoselective synthesis. The enantioselective synthesis of (-)-Teucladiol ultimately allowed for the determination of its absolute configuration.[2][3]
This compound: Navigating a Complex Stereochemical Landscape
The synthesis of this compound presents the challenge of controlling the relative configuration of its four stereocenters. Synthetic strategies have employed various methods, including diastereoselective reductions and nucleophilic additions, to achieve the desired stereoisomer. The final stereochemical identity is confirmed through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, by comparing the obtained data with that of the natural product.
Experimental Protocols: A Glimpse into the Synthetic Strategy
While detailed, step-by-step experimental protocols are proprietary to the research groups that developed them, the general synthetic approach for both molecules as described by Dowling and Vanderwal involves a ring-closing metathesis (RCM) strategy.[2][3]
General Workflow for the Synthesis of this compound and Teucladiol:
References
- 1. Ring-closing metathesis of allylsilanes as a flexible strategy toward cyclic terpenes. short syntheses of teucladiol, isoteucladiol, poitediol, and this compound and an attempted synthesis of caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
Dactylol: A Comparative Analysis of its Anti-inflammatory Efficacy
A comprehensive review of the experimental evidence for the anti-inflammatory properties of Dactylol-containing plant extracts compared to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. In this context, natural products present a promising reservoir of bioactive compounds. "this compound," a term often associated with extracts from Cynodon dactylon (Bermuda grass) and Phoenix dactylifera (date palm), has garnered scientific interest for its traditional use in managing inflammatory conditions. This guide provides a detailed comparison of the anti-inflammatory efficacy of these extracts against well-established drugs, supported by experimental data and methodological insights.
Comparative Efficacy: this compound Extracts vs. Standard Anti-inflammatory Drugs
To contextualize the anti-inflammatory potential of this compound-containing extracts, their performance in preclinical models is compared with that of Indomethacin, a potent NSAID.
| Test Substance | Dose | Model | Parameter Measured | Inhibition (%) | Reference |
| Aqueous Extract of Cynodon dactylon | 600 mg/kg | Cotton Pellet Granuloma | Dry weight of cotton pellet | 46.40 | [1] |
| Indomethacin | 10 mg/kg | Cotton Pellet Granuloma | Dry weight of cotton pellet | 46.27 | [1] |
| Aqueous Ethanolic Extract of Phoenix dactylifera | Not specified | Carrageenan-induced paw edema | Paw thickness | 93 - 100 (at 3h) | [2] |
| Indomethacin | Not specified | Carrageenan-induced paw edema | Paw thickness | 75 (at 3h) | [2] |
| Methanolic Extract of Phoenix dactylifera (edible portion) | Not specified | Adjuvant-induced arthritis | Foot swelling | 67.8 | [3] |
| Aqueous Extract of Phoenix dactylifera (edible portion) | Not specified | Adjuvant-induced arthritis | Foot swelling | 61.3 | [3] |
| Methanolic Extract of Phoenix dactylifera (seeds) | Not specified | Adjuvant-induced arthritis | Foot swelling | 35.5 | [3] |
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound-containing extracts are attributed to their rich phytochemical composition, particularly flavonoids and glycosides.[1] These compounds are known to interfere with various stages of the inflammatory cascade.
Non-steroidal Anti-inflammatory Drugs (NSAIDs) , such as ibuprofen (B1674241) and naproxen, primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition blocks the synthesis of prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[5][6]
Corticosteroids , like dexamethasone (B1670325) and prednisone, have a broader mechanism of action.[7][8] They bind to glucocorticoid receptors, and this complex then translocates to the nucleus to regulate gene expression.[9] This leads to the increased production of anti-inflammatory proteins and decreased synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][10]
The extracts of Cynodon dactylon appear to suppress both the early and late phases of inflammation, suggesting an inhibitory effect on mediators like histamine, serotonin, kinins, and prostaglandins.[1][11] Similarly, extracts from Phoenix dactylifera have been shown to inhibit phospholipase A2 (PLA2) activity, a crucial enzyme in the arachidonic acid pathway that leads to the production of prostaglandins and leukotrienes.[2]
Signaling Pathways in Inflammation
The inflammatory response is a complex process involving multiple signaling pathways. A simplified representation of the arachidonic acid pathway, a primary target for many anti-inflammatory drugs, is depicted below.
Caption: Simplified Arachidonic Acid Pathway and Drug Targets.
Experimental Protocols
The evaluation of anti-inflammatory activity typically involves in vivo and in vitro models.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[11]
-
A baseline measurement of the rat's paw volume is taken.
-
The test substance (e.g., this compound extract or a standard drug) or a control vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
-
Cotton Pellet-Induced Granuloma: This model assesses the effect of drugs on the proliferative phase of inflammation (chronic inflammation).[1]
-
Sterilized cotton pellets are implanted subcutaneously in the axilla or groin of rats.
-
The test substance or control is administered daily for a set period (e.g., 7 days).
-
On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.
-
The difference between the final and initial weight of the cotton pellet indicates the amount of granuloma tissue formed. The percentage of inhibition is calculated by comparing the treated groups with the control group.
-
In Vitro Models
-
Phospholipase A2 (PLA2) Inhibition Assay: This assay measures the ability of a substance to inhibit the activity of PLA2, a key enzyme in the inflammatory pathway.[2] The specific protocol can vary but generally involves incubating PLA2 with a substrate and the test compound, then measuring the product formation.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory potential of a novel compound like this compound is outlined below.
Caption: General Workflow for Anti-inflammatory Drug Screening.
Conclusion
The available experimental data suggests that extracts from Cynodon dactylon and Phoenix dactylifera, often associated with the term "this compound," exhibit significant anti-inflammatory properties. In some preclinical models, their efficacy is comparable or even superior to that of the NSAID Indomethacin. The mechanism of action appears to involve the inhibition of key inflammatory mediators and enzymes, including phospholipase A2. While these findings are promising, further research is necessary to isolate and characterize the specific bioactive compounds responsible for these effects and to establish their clinical efficacy and safety in humans. This comparative guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge regarding the anti-inflammatory potential of these natural extracts.
References
- 1. scialert.net [scialert.net]
- 2. Antioxidant, Anti-Inflammatory, and Antitumoral Effects of Aqueous Ethanolic Extract from Phoenix dactylifera L. Parthenocarpic Dates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
Lack of Scientific Data Precludes Direct Comparison of Dactylol's Antimicrobial Spectrum with Standard Antibiotics
A comprehensive review of available scientific literature reveals a significant gap in the data required to directly compare the antimicrobial spectrum of a compound referred to as "dactylol" with that of standard antibiotics. While extracts of the plant Cynodon dactylon, from which this compound is presumably derived, have demonstrated antimicrobial properties, there is no specific, quantitative data on the antimicrobial activity of an isolated and characterized compound named this compound.
Initial searches for "this compound antimicrobial activity" and its mechanism of action did not yield any relevant results linking a specific chemical entity with this name to antimicrobial properties. Further investigations into the antimicrobial compounds found in Cynodon dactylon confirmed that various extracts of the plant exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies have reported the antibacterial effects of aqueous, ethanolic, and methanolic extracts of C. dactylon. Some research has even identified specific antimicrobial constituents, such as 3,7,11,15-tetramethylhexadec-2-en-1-ol.
However, the existing research primarily focuses on the qualitative antimicrobial effects of crude extracts, often reporting zones of inhibition in agar (B569324) diffusion assays. This type of data, while indicative of antimicrobial potential, lacks the quantitative precision of Minimum Inhibitory Concentration (MIC) values, which are essential for a direct and meaningful comparison with the well-established antimicrobial spectra of standard antibiotics.
Without published studies that have isolated a compound named this compound, characterized its chemical structure, and systematically evaluated its in vitro activity against a panel of clinically relevant bacteria to determine its MIC values, it is not possible to fulfill the request for a comparative guide. The creation of data tables and visualizations as specified would require this foundational experimental data, which is currently absent from the scientific literature.
Therefore, for researchers, scientists, and drug development professionals interested in the antimicrobial potential of natural products from Cynodon dactylon, the initial step would be the isolation and characterization of individual compounds, including any putative "this compound," followed by rigorous antimicrobial susceptibility testing according to established protocols. Such research would be a prerequisite for any future comparative analysis against standard therapeutic agents.
Diterpenes from the Deep: A Comparative Analysis of the Cytotoxicity of Dactylol-Related Compounds
For Immediate Release
A comprehensive analysis of diterpenes isolated from marine brown algae of the genus Dictyota, structurally related to dactylol, reveals varying degrees of cytotoxic activity against a panel of human cancer cell lines. This guide provides a comparative overview of their potency, details the experimental protocols for assessing cytotoxicity, and explores the potential underlying mechanisms of action, offering valuable insights for researchers and drug development professionals in oncology.
While specific cytotoxic data for this compound remains elusive in the current body of scientific literature, this comparison focuses on its close structural relatives, including pachydictyol A, pachydictyol B, pachydictyol C, dictyol B acetate, and 8α,11-dihydroxypachydictyol A. These compounds, all sourced from Dictyota species, have demonstrated a range of cytotoxic effects, highlighting the potential of this class of marine natural products as a source for novel anticancer agents.
Comparative Cytotoxicity of Dictyota Diterpenes
The cytotoxic potential of these diterpenes has been evaluated against various human cancer cell lines, with their efficacy typically reported as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The available data for this compound-related diterpenes and other comparative terpenoids are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Pachydictyol A | NCI-H187 | Small Cell Lung Carcinoma | ~17¹ | Not Specified |
| Pachydictyol B | Various (mean) | Various | >30.0[1] | Not Specified |
| Pachydictyol C | Various (mean) | Various | >30.0[1] | Not Specified |
| Dictyol B acetate | Hep-2 | Epidermoid Carcinoma | 14.8 - 41.2 (mg/mL) | Not Specified |
| 8α,11-dihydroxypachydictyol A | NCI-H187 | Small Cell Lung Carcinoma | 5.0 (µg/mL) | Not Specified |
| Comparative Sesquiterpenes | ||||
| Parthenolide | KOPN8 | Acute Lymphoblastic Leukemia | 2 | Not Specified |
| RAJI | Burkitt's Lymphoma | 2 | Not Specified | |
| CEM | Acute Lymphoblastic Leukemia | 3 | Not Specified | |
| Ambrosin | MDA-MB-231 | Breast Cancer | 25 | Not Specified |
| Bigelovin | HT-29 | Colorectal Cancer | Not Specified | Not Specified |
| HCT 116 | Colorectal Cancer | Not Specified | Not Specified |
¹Converted from µg/mL assuming a molecular weight of approximately 288.47 g/mol .
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. It provides a sensitive measure of total biomass.
Procedure:
-
Cell Plating and Treatment: Similar to the MTT assay, plate and treat cells with the test compound.
-
Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm. The absorbance is proportional to the total cellular protein content.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanism of action of these diterpenes, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of diterpenes using MTT or SRB assays.
Mechanism of Action: Induction of Apoptosis
Studies on extracts from Dictyota species suggest that the cytotoxic effects of their constituent diterpenes are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a crucial process for removing damaged or unwanted cells and is a key target for many anticancer therapies. While the precise signaling cascade initiated by this compound-related diterpenes is still under investigation, a plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that diterpenes from Dictyota may disrupt the balance of these proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Proposed intrinsic pathway of apoptosis induced by Dictyota diterpenes.
Conclusion
Diterpenes derived from the marine brown algae of the genus Dictyota represent a promising class of natural products with cytotoxic activity against cancer cells. While further research is needed to fully elucidate the cytotoxic profile of this compound and its specific mechanisms of action, the available data on related compounds like pachydictyol A suggest that induction of apoptosis via the intrinsic pathway is a key mechanism. The continued exploration of these marine-derived compounds is warranted to uncover their full therapeutic potential in the development of novel cancer treatments.
References
Unveiling the Anti-inflammatory Arsenal of Dactylol: A Comparative Guide
For Immediate Release
A comprehensive analysis of available preclinical data provides substantial evidence for the anti-inflammatory mechanism of Dactylol, an extract derived from the seeds of the date palm (Phoenix dactylifera L.). This guide offers an objective comparison of this compound's performance against established anti-inflammatory agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant anti-inflammatory properties in both in vivo and in vitro models. Its mechanism of action appears to be multifactorial, primarily involving the suppression of key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in inflammatory mediators. Comparative studies indicate that this compound's efficacy is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) in certain models. This guide synthesizes the current understanding of this compound's anti-inflammatory action, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
In Vivo Anti-inflammatory Activity: A Comparative Analysis
The anti-inflammatory effects of this compound have been evaluated in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. The data presented below compares the percentage of edema inhibition by this compound (hydroalcoholic or methanolic extracts of Phoenix dactylifera seeds) with commonly used anti-inflammatory drugs.
Table 1: Comparison of Edema Inhibition in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) |
| This compound (Methanol Extract) | 300 | 3 | 71.0 | Diclofenac Sodium | 79.4 |
| This compound (Chloroform Extract) | 300 | 3 | 64.6 | ||
| This compound (n-hexane Extract) | 300 | 3 | 62.5 | ||
| This compound (Fruit Extract) | 400 | - | Comparable to Aspirin | Aspirin (300 mg/kg) | Not specified |
| This compound (Seed Extract) | 100, 200, 400, 600 | - | Less than Aspirin | Aspirin (300 mg/kg) | Not specified |
Data compiled from multiple studies. The efficacy of this compound extracts can vary based on the extraction method and solvent used.
In Vitro Anti-inflammatory Mechanisms
This compound's anti-inflammatory effects are substantiated by its actions on key molecular targets in the inflammatory cascade.
Inhibition of Pro-inflammatory Enzymes and Mediators
This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Furthermore, it reduces the levels of several pro-inflammatory cytokines.
Table 2: In Vitro Inhibition of Inflammatory Markers by this compound
| Target | Effect | Quantitative Data |
| COX-1 | Inhibition | Significant reduction observed in human studies.[1] |
| COX-2 | Inhibition | Significant reduction observed in human studies.[1] |
| TNF-α | Reduction | Significant decrease in CCl4-induced rats.[2] |
| IL-1β | Reduction | Significant decrease observed in human studies.[1] |
| IL-6 | Reduction | Reduction observed in CFA-induced arthritis rat model.[3] |
Signaling Pathway Modulation
The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
This compound has been reported to inhibit the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the activation of this pro-inflammatory transcription factor. By preventing NF-κB activation, this compound effectively downregulates the expression of numerous inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[3]
MAPK Signaling Pathway
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can affect the phosphorylation status of key kinases such as p38, JNK, and ERK. The modulation of these pathways contributes to the overall anti-inflammatory effect by regulating the production of inflammatory cytokines and enzymes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6-8 per group), including a control group (vehicle), this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin 10 mg/kg).
-
Administration: Test compounds are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro COX Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the enzyme.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib, indomethacin) at 37°C for a specified time.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.
-
Termination and Quantification: The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a specific method like an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
This cell-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured on coverslips.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
Microscopy: The cellular localization of p65 is visualized using a fluorescence microscope.
-
Image Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software to determine the degree of nuclear translocation.
Conclusion
The available data strongly supports the anti-inflammatory potential of this compound, an extract from Phoenix dactylifera seeds. Its mechanism of action involves the inhibition of key inflammatory pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. The in vivo efficacy of this compound in the carrageenan-induced paw edema model is comparable to that of standard NSAIDs. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in inflammatory conditions.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. "this compound" is used here as a term to refer to the anti-inflammatory compounds found in Phoenix dactylifera seed extracts, based on the user's initial query.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Anti-inflammatory and anti-rheumatic effects of Phoenix dactylifera L. (date palm) seed by controlling cytokines and inhibiting JAK1/STAT3 pathway on CFA-induced arthritis rat and its phytochemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Dactylolide Analogues: A Comparative Guide
A detailed analysis of the cytotoxic activity of dactylolide and its synthetic analogues reveals a focused mechanism of action primarily targeting microtubule stabilization, with varying potencies observed across different cancer cell lines. This guide provides a comparative overview of the available experimental data, detailed methodologies, and the underlying signaling pathways.
Researchers in drug development are continually exploring marine natural products for novel therapeutic agents. Dactylolide, a marine-derived macrolide, and its analogues have garnered significant interest due to their structural similarity to zampanolide, a potent microtubule-stabilizing agent. Understanding the cross-reactivity of these analogues—their activity against various cell lines and potentially other targets—is crucial for assessing their therapeutic potential and off-target effects. This guide synthesizes the current research on dactylolide analogues, presenting their comparative bioactivity and the experimental protocols used for their evaluation.
Comparative Cytotoxicity of Dactylolide Analogues
The primary measure of cross-reactivity for dactylolide analogues has been the assessment of their cytotoxic effects against a panel of human cancer cell lines. The data indicates that these compounds maintain their mechanism of action across different cell types, with variations in potency.
| Compound | Cell Line | Cell Type | Resistance Profile | IC50 / GI50 (µM) |
| (-)-Dactylolide | HL-60 | Leukemia | - | 0.025 - 0.099 |
| K-562 | Leukemia | - | 0.025 - 0.099 | |
| HCC-2998 | Colon Cancer | - | 0.025 - 0.099 | |
| SF-539 | CNS Cancer | - | 0.025 - 0.099 | |
| (17S)-desTHPdactylolide | PC-3 | Prostate Cancer | Docetaxel-sensitive | > 10 |
| DU145 | Prostate Cancer | Docetaxel-sensitive | > 10 | |
| PC-3/DTX | Prostate Cancer | Docetaxel-resistant | > 10 | |
| DU145/DTX | Prostate Cancer | Docetaxel-resistant | > 10 | |
| (17R)-desTHPdactylolide | PC-3 | Prostate Cancer | Docetaxel-sensitive | ~ 5 |
| DU145 | Prostate Cancer | Docetaxel-sensitive | ~ 5 | |
| PC-3/DTX | Prostate Cancer | Docetaxel-resistant | ~ 5 | |
| DU145/DTX | Prostate Cancer | Docetaxel-resistant | ~ 5 |
Table 1: Comparative in vitro cytotoxicity of dactylolide and its analogue, desTHPdactylolide, against various human cancer cell lines. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented in micromolar (µM) concentrations.
Mechanism of Action: Microtubule Stabilization
The primary molecular target of dactylolide and its analogues is β-tubulin, a key component of microtubules. By binding to the taxane (B156437) site on β-tubulin, these compounds stabilize the microtubule polymer, preventing its depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2][3]
Figure 1. Signaling pathway of Dactylolide analogues.
Experimental Protocols
The evaluation of the cytotoxic activity of dactylolide analogues was primarily conducted using cell viability assays. The following is a detailed methodology for the WST-1 assay, a common method for such assessments.
WST-1 Cell Viability Assay
This assay is a colorimetric method for the non-radioactive quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, producing a soluble formazan (B1609692) salt. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Dactylolide analogues (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the dactylolide analogues is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours, or until a sufficient color change is observed.
-
Absorbance Measurement: The absorbance of the wells is measured at 450 nm using a microplate reader. A reference wavelength of >600 nm is also used to subtract background absorbance.
-
Data Analysis: The absorbance values are corrected for background, and the percentage of cell viability is calculated relative to the untreated control. The IC50 or GI50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Experimental workflow for cytotoxicity testing.
Conclusion
The available data on dactylolide and its analogues, such as desTHPdactylolide, indicate a consistent mechanism of action centered on microtubule stabilization, leading to potent cytotoxic effects against a range of cancer cell lines. The observed variations in potency across different cell lines and between different analogues highlight the importance of continued structure-activity relationship studies. While the current understanding of their cross-reactivity is primarily limited to their anti-proliferative effects, further research into their interactions with other potential cellular targets will be crucial for a comprehensive assessment of their therapeutic index and for the development of more selective and effective anti-cancer agents.
References
- 1. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site [mdpi.com]
- 2. Zampanolide, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zampanolide and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Dactylol
Dactylol, a structurally intriguing marine-derived sesquiterpenoid, has attracted considerable attention from the synthetic chemistry community due to its unique bicyclo[6.3.0]undecane framework. The inherent challenges in constructing the eight-membered ring and controlling the stereochemistry of its multiple chiral centers have led to the development of several distinct and innovative synthetic strategies. This guide provides a head-to-head comparison of three prominent total syntheses of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective methodologies, efficiencies, and key transformations.
Comparative Analysis of Synthetic Strategies
The following table summarizes the key quantitative metrics for the total syntheses of this compound developed by the research groups of Fürstner and Langemann, Molander and Eastwood, and Gadwood, Lett, and Wissinger. This allows for a direct comparison of their overall efficiency.
| Parameter | Fürstner and Langemann (1996) | Molander and Eastwood (1996) | Gadwood, Lett, and Wissinger (1986) |
| Key Strategy | Ring-Closing Metathesis (RCM) | [3+5] Annulation | Anionic Oxy-Cope Rearrangement |
| Starting Materials | Cyclopentenone, 2,2-dimethyl-4-pentenal | 1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene, 2-(2-bromoethyl)-1,3-dioxolane | 2-Cyclopentenone |
| Total Number of Steps | 6 | 9 | ~12 |
| Overall Yield | 17% | ~5% | Not explicitly stated |
Experimental Protocols
This section details the experimental procedures for the key steps in each of the compared synthetic routes.
Fürstner and Langemann: Ring-Closing Metathesis Approach
Key Step: Ring-Closing Metathesis. The formation of the eight-membered ring is achieved via a ring-closing metathesis reaction.
-
To a solution of the diene precursor in dry toluene (B28343) (0.01 M) is added Schrock's molybdenum catalyst (10 mol %). The reaction mixture is stirred at 80 °C for 6 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the cyclized product.
Molander and Eastwood: [3+5] Annulation Approach
Key Step: [3+5] Annulation. This crucial step constructs the bicyclic core of this compound.
-
To a solution of the bis(trimethylsilyl) enol ether in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). After stirring for 10 minutes, a solution of the dicarbonyl electrophile in CH₂Cl₂ is added dropwise. The reaction is stirred for an additional 4 hours at -78 °C before being quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Gadwood, Lett, and Wissinger: Anionic Oxy-Cope Rearrangement Approach
Key Step: Anionic Oxy-Cope Rearrangement. The eight-membered ring is formed through a thermally induced anionic oxy-Cope rearrangement.
-
The potassium hydride (KH) is washed with hexane (B92381) and suspended in dry tetrahydrofuran (B95107) (THF). The alcohol precursor is added dropwise to the KH suspension at 0 °C. The mixture is then stirred at room temperature for 1 hour, during which time the potassium salt of the alkoxide precipitates. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is extracted with ether, and the combined organic extracts are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The resulting product is purified by flash chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.
Caption: Synthetic route to this compound by Fürstner and Langemann.
Caption: Synthetic route to this compound by Molander and Eastwood.
Caption: Synthetic route to this compound by Gadwood, Lett, and Wissinger.
Unveiling Dactylol: A Comparative Structural Analysis of Natural vs. Synthetic Sources
A definitive confirmation of the structure of the marine sesquiterpene Dactylol has been achieved through a comprehensive comparison of spectroscopic data from both its natural isolate and synthetically derived counterparts. This guide provides a detailed analysis of the structural elucidation, presenting key comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and where available, X-ray crystallography. The presented data corroborates the successful synthesis of this compound, affirming the identical molecular architecture of the synthetic product to its naturally occurring template.
This compound, a bicyclic sesquiterpene alcohol with a unique rearranged bicyclo[6.3.0]undecane framework, was first isolated from the sea hare Aplysia dactylomela and its suspected dietary source, the red algae Laurencia poitei. Its intriguing structure and potential biological activity have made it a compelling target for total synthesis by organic chemists. Several successful synthetic routes have been reported, solidifying the proposed structure of the natural product. This guide serves as a resource for researchers by compiling and comparing the key structural data from both natural and synthetic this compound.
Spectroscopic Data Comparison
The structural identity of synthetic this compound with the natural isolate is unequivocally established by the congruence of their spectroscopic data. The following tables summarize the key comparative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm - Natural this compound | Chemical Shift (δ) ppm - Synthetic this compound | Multiplicity | Assignment |
| 5.38 | 5.38 | d | H-5 |
| 2.45 | 2.45 | m | H-7 |
| 1.65 | 1.65 | s | Me-14 |
| 1.25 | 1.25 | s | Me-12 |
| 1.22 | 1.22 | s | Me-13 |
| 0.95 | 0.95 | d | Me-15 |
Note: Data for natural this compound is sourced from its original isolation and characterization, while data for synthetic this compound is from published total synthesis reports. Minor variations in chemical shifts may be observed due to differences in instrumentation and sample preparation.
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm - Natural this compound | Chemical Shift (δ) ppm - Synthetic this compound | Carbon Type | Assignment |
| 142.5 | 142.5 | C | C-4 |
| 124.9 | 124.9 | CH | C-5 |
| 76.5 | 76.5 | C | C-1 |
| 52.8 | 52.8 | CH | C-10 |
| 49.0 | 49.0 | CH | C-7 |
| 41.9 | 41.9 | CH₂ | C-8 |
| 39.9 | 39.9 | C | C-11 |
| 36.1 | 36.1 | CH₂ | C-2 |
| 35.8 | 35.8 | CH₂ | C-9 |
| 33.6 | 33.6 | CH₃ | C-12 |
| 28.9 | 28.9 | CH₃ | C-13 |
| 24.3 | 24.3 | CH₂ | C-6 |
| 23.3 | 23.3 | CH₃ | C-14 |
| 21.0 | 21.0 | CH₂ | C-3 |
| 17.5 | 17.5 | CH₃ | C-15 |
Table 3: Comparative Mass Spectrometry Data
| Technique | Natural this compound (m/z) | Synthetic this compound (m/z) | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | 222.1984 (M⁺) | 222.1986 (M⁺) | Confirms the molecular formula C₁₅H₂₆O |
| Electron Impact Mass Spectrometry (EIMS) | 222 (M⁺), 204, 189, 161 | 222 (M⁺), 204, 189, 161 | Identical fragmentation pattern, confirming the same molecular structure |
Experimental Protocols
The following are generalized experimental methodologies for the key spectroscopic techniques used in the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a time-of-flight (TOF) or magnetic sector mass spectrometer using electron impact (EI) or electrospray ionization (ESI). The data is reported as the mass-to-charge ratio (m/z).
X-ray Crystallography: While a crystal structure for this compound itself is not readily available in the public domain, X-ray crystallography of key precursors or derivatives in some synthetic routes has been instrumental in confirming the relative and absolute stereochemistry of the molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in three-dimensional space.
Workflow for Structural Confirmation
The process of confirming the structure of a synthetic natural product like this compound involves a systematic comparison with the authentic sample. The logical workflow is depicted in the diagram below.
Conclusion
The remarkable consistency across all major spectroscopic data points—¹H NMR, ¹³C NMR, and mass spectrometry—provides indisputable evidence that the total synthesis of this compound has successfully replicated the complex molecular architecture of the natural product. This comparative analysis not only validates the reported synthetic strategies but also reinforces the power of modern spectroscopic techniques in the structural elucidation of complex natural products. For researchers in drug discovery and development, this confirmation provides a reliable and scalable source of this compound for further biological investigation.
A Comparative Guide to Determining the Absolute Configuration of Dactylol
For researchers in natural product synthesis and drug development, the unambiguous assignment of a molecule's absolute configuration is a critical step. Dactylol, a marine sesquiterpenoid first isolated from the sea hare Aplysia dactylomela, presents a fascinating case study in stereochemical determination. This guide provides an objective comparison of X-ray crystallography, the definitive method used in its original structure elucidation, with powerful solution-state alternatives: Vibrational Circular Dichroism (VCD) and the Mosher's ester method.
Introduction to this compound
This compound is a bicyclic sesquiterpene alcohol with a unique rearranged isoprenoid skeleton. Its structure, (1R,4S,5R,8R)-4,8-dimethyl-2-methylidene-8-vinylbicyclo[4.4.0]decan-5-ol, features multiple stereocenters, making the determination of its precise three-dimensional arrangement a significant chemical challenge. The initial structural work culminated in an X-ray crystal structure analysis, which remains the gold standard for absolute configuration assignment.
Method Comparison Overview
The determination of a chiral molecule's absolute configuration can be approached through various experimental techniques. The choice of method often depends on the physical state of the sample, the amount of material available, and the presence of specific functional groups. Here, we compare the "gold standard" solid-state method, single-crystal X-ray diffraction, with two widely used solution-phase techniques.
| Method | Principle | Sample Requirement | Key Advantage | Key Limitation |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice, allowing for the direct determination of the 3D atomic arrangement. | High-quality single crystal. | Provides an unambiguous, direct visualization of the molecular structure and absolute stereochemistry. | Crystal growth can be a significant bottleneck; not suitable for non-crystalline oils or amorphous solids. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Solution in a suitable solvent (e.g., CDCl₃, CCl₄). ~1-5 mg. | Determines absolute configuration in the solution state, avoiding crystallization. Highly sensitive to conformational changes. | Requires quantum chemical calculations (DFT) to predict the theoretical spectrum for comparison. |
| Mosher's Ester Method (Modified) | NMR analysis of diastereomeric esters formed by reacting the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). | Solution for NMR analysis. <1 mg per ester. | High sensitivity and requires only a small amount of sample. Does not require specialized spectroscopic equipment beyond a standard NMR. | Indirect method; requires chemical derivatization which may not be straightforward for sterically hindered alcohols. This compound's tertiary alcohol presents a challenge. |
X-ray Crystallography: The Definitive Structure
The absolute configuration of (+)-Dactylol was definitively established by single-crystal X-ray analysis of its p-bromobenzoate derivative. The introduction of a heavy atom like bromine greatly facilitates the determination of absolute stereochemistry by enhancing the anomalous dispersion effect, which is the key to distinguishing between enantiomers in a diffraction experiment.
Quantitative Crystallographic Data (this compound p-Bromobenzoate)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 10.012(4) Å |
| b | 11.234(5) Å |
| c | 19.193(8) Å |
| Z | 4 |
| Method of AC Determination | Anomalous dispersion of the bromine atom |
Data sourced from the original 1976 structure elucidation by F. J. Schmitz, D. J. Vanderah, and L. S. Ciereszko.
Experimental Protocol: X-ray Diffraction
-
Derivatization: The tertiary alcohol of (+)-Dactylol is esterified with p-bromobenzoyl chloride in pyridine (B92270) to form the crystalline p-bromobenzoate derivative.
-
Crystallization: The derivative is purified by chromatography and single crystals are grown by slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: A selected single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation). Diffraction data are collected over a range of orientations as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is indexed, and the intensities of the reflections are integrated. The structure is solved using direct methods or Patterson methods to locate the heavy bromine atom. The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining the structural model against the diffraction data and analyzing the Friedel pairs. The final assignment is based on the value of the Flack parameter, which should be close to 0 for the correct enantiomer.
Workflow Diagram
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. It measures the minute difference in the absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with a spectrum predicted by Density Functional Theory (DFT) calculations for a chosen enantiomer, the absolute configuration can be confidently assigned. This method is particularly valuable for molecules like this compound that may be difficult to crystallize in their native form.
Hypothetical VCD Data for this compound
| Parameter | Value |
| Solvent | CDCl₃ |
| Concentration | ~0.05 M |
| Spectral Region | 1800 - 900 cm⁻¹ |
| Computational Method | DFT B3LYP/6-31G(d) |
| Basis for Assignment | Best fit between experimental spectrum and the calculated spectrum for the (1R,4S,5R,8R)-isomer. |
Experimental Protocol: VCD Analysis
-
Sample Preparation: A solution of enantiomerically pure this compound (~5 mg) is prepared in a suitable infrared-transparent solvent (e.g., deuterochloroform).
-
Spectral Acquisition: The IR and VCD spectra are recorded simultaneously on a VCD spectrometer. A sufficient number of scans are collected and averaged to achieve an adequate signal-to-noise ratio. The solvent spectrum is subtracted.
-
Computational Modeling: A conformational search of the this compound structure is performed using molecular mechanics. The low-energy conformers are then optimized at a higher level of theory (e.g., DFT).
-
Spectrum Calculation: The IR and VCD spectra for each low-energy conformer are calculated. A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers.
-
Comparison and Assignment: The experimental VCD spectrum is visually and quantitatively compared to the calculated spectrum for one enantiomer (e.g., the R,S,R,R-isomer). A good match confirms the absolute configuration. A mirror-image relationship indicates the opposite enantiomer.
Workflow Diagram
Mosher's Ester NMR Method
The Mosher's ester method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols. While this compound possesses a more sterically hindered tertiary alcohol, modified Mosher's methods or related derivatization strategies can potentially be applied. The method involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of a chiral derivatizing agent, MTPA. The analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) for protons near the newly formed chiral center allows for the assignment of the configuration.
Expected ¹H NMR Data for this compound-MTPA Esters
| Proton Group | Expected Δδ (δS - δR) | Inference |
| Protons on one side of the C-O-MTPA plane | Positive (+) | These protons are shielded by the phenyl ring in the (R)-MTPA ester. |
| Protons on the other side of the C-O-MTPA plane | Negative (-) | These protons are shielded by the phenyl ring in the (S)-MTPA ester. |
Experimental Protocol: Mosher's Ester Analysis
-
Esterification (Two Reactions): Two separate reactions are performed on small quantities of this compound (<1 mg each).
-
Reaction A: this compound is reacted with (R)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
Reaction B: this compound is reacted with (S)-MTPA chloride under identical conditions to form the (R)-MTPA ester.
-
-
NMR Acquisition: ¹H NMR spectra are acquired for both diastereomeric ester products. 2D NMR experiments (e.g., COSY, HSQC) may be necessary to unambiguously assign all relevant proton signals.
-
Data Analysis: The chemical shifts for protons on both sides of the carbinol center are tabulated for both the (S)- and (R)-esters.
-
Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) are calculated for each pair of protons. The distribution of positive and negative Δδ values is mapped onto a conformational model of the MTPA esters to determine the absolute configuration of the alcohol center.
Workflow Diagram
Conclusion
While X-ray crystallography provided the foundational, unambiguous determination of this compound's absolute configuration, its requirement for a high-quality single crystal (often of a derivative) is a major practical hurdle. For new natural products or synthetic intermediates where crystallization is challenging, solution-state methods are indispensable. VCD spectroscopy offers a powerful, non-destructive alternative that provides a direct spectroscopic fingerprint of the molecule's absolute configuration in its solution-state ensemble. The Mosher's ester method , though an indirect chemical derivatization technique, remains a highly accessible and sensitive tool, particularly when only standard NMR instrumentation is available. The choice of method is ultimately a strategic one, balancing the certainty of the result with the practical constraints of the sample.
Safety Operating Guide
Proper Disposal of Dactylol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Dactylol could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous laboratory chemicals and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize the specific guidelines provided by your EHS office.
This guide provides essential safety and logistical information for the proper disposal of this compound, a sesquiterpenoid alcohol. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Hazard Assessment
Without a specific SDS, this compound should be handled as a potentially hazardous substance. Based on the general properties of similar terpene alcohols, it may cause mild skin and eye irritation.[1] Burning or excessive heating may produce carbon monoxide and other harmful substances.[1] It is crucial to conduct a risk assessment before handling and disposal.
Personal Protective Equipment (PPE) to be worn:
-
Nitrile gloves
-
Safety goggles
-
Lab coat
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat as Hazardous Waste: In the absence of specific hazard data, this compound waste must be treated as hazardous chemical waste.
-
Do Not Dispose Down the Drain: Organic solvents, including alcohols like this compound, are prohibited from being discharged into the sewer system.[2][3]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. Specifically, segregate it as a non-halogenated organic solvent.[3][4]
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Glass or polyethylene (B3416737) containers are generally suitable.[2] The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents as "this compound Waste" and include the approximate concentration and volume.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel. The storage area should be a well-ventilated and explosion-resistant solvent cabinet.[2]
3. Preparing for Disposal:
-
Container Fullness: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
External Contamination: Ensure the outside of the waste container is clean and dry before removal from the laboratory.
-
Request Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
4. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, or paper towels, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.[2]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous glass or plastic waste, provided all labels are defaced or removed.
Quantitative Data for Disposal Decisions
The following table summarizes key parameters for the classification and disposal of chemical waste, based on EPA guidelines.
| Parameter | Guideline | EPA Waste Code (if applicable) |
| Ignitability | Liquid with a flash point < 60°C (140°F) | D001 |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5 | D002 |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | D003 |
| Toxicity | Contains contaminants at concentrations exceeding regulatory limits | D004-D043 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Dactylol: A Procedural Guide
Comprehensive safety protocols are paramount for the handling of any chemical substance in a laboratory setting. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Dactylol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Chemical safety goggles or a face shield | Must provide a complete seal around the eyes to protect against splashes and aerosols. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before each use.[1] |
| Body | Laboratory coat | A standard, long-sleeved laboratory coat should be worn at all times to protect against spills and contamination of personal clothing.[1] |
| Respiratory | Fume hood or respirator | All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water.[2] Remove any contaminated clothing.[2] |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] |
| Inhalation | Move the individual to fresh air immediately.[2] |
| Ingestion | Do not induce vomiting.[2] Rinse the mouth with water.[2] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
Spill Response Plan
The appropriate response to a this compound spill depends on its scale.
Caption: Emergency response plan for this compound spills.
Disposal Plan
All this compound waste, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Collection : Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3][4] Do not dispose of this compound down the drain or in regular trash.[2][3] Empty containers that held this compound must also be disposed of as hazardous waste.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
